2-Bromo-4-(trifluoromethyl)pyridine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVHLUMAQLUNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381807 | |
| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-81-9 | |
| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-Bromo-4-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical building blocks is paramount for their effective application in synthesis and the prediction of the characteristics of resulting molecules. This guide provides a comprehensive overview of the core , a versatile reagent in organic synthesis.
Core Physicochemical Data
The following tables summarize the key quantitative data for this compound, providing a clear and concise reference for laboratory use.
Table 1: Identification and Structural Information
| Parameter | Value | Reference |
| CAS Number | 175205-81-9 | [1][2][3][4] |
| Molecular Formula | C₆H₃BrF₃N | [2][3][4][5][6] |
| Molecular Weight | 225.99 g/mol | [2][3] |
| SMILES String | FC(F)(F)c1ccnc(Br)c1 | [2] |
| InChI Key | WZVHLUMAQLUNTJ-UHFFFAOYSA-N | [2][4] |
Table 2: Physical and Chemical Properties
| Property | Value | Conditions | Reference |
| Appearance | Colorless to light yellow liquid | Room Temperature | [3][5] |
| Melting Point | -21 to -20 °C | [1] | |
| Boiling Point | 84-85 °C | 14 mmHg | [1][2][4] |
| 162-164 °C | [5] | ||
| Density | 1.827 g/mL | 25 °C | [1][2] |
| 1.65 g/cm³ | [5] | ||
| 1.83 g/cm³ | [4] | ||
| Refractive Index | 1.478 | 20 °C | [2][4] |
| Flash Point | 73 °C (163.4 °F) | [2][4] | |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and chloroform. | [5] | |
| DMSO: 200 mg/mL (884.99 mM) | Requires sonication | [3] |
Synthesis and Reactivity
This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 4-(trifluoromethyl)pyridyl moiety. Its reactivity is dominated by the presence of the bromine atom at the 2-position, which is activated towards nucleophilic substitution and cross-coupling reactions due to the electron-withdrawing nature of the trifluoromethyl group and the pyridine (B92270) nitrogen.
A general synthetic approach to trifluoromethylpyridines involves either the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring.[7][8] For this compound, a common synthetic logic involves the bromination of a suitable 4-(trifluoromethyl)pyridine (B1295354) precursor.
Experimental Protocols
Detailed, step-by-step experimental protocols for the determination of the are not extensively documented in publicly available literature. The data presented in this guide are compiled from chemical supplier safety data sheets and product information. Standard analytical methods, such as differential scanning calorimetry for melting point determination, pycnometry for density, and refractometry for the refractive index, are presumed to be the basis for the reported values.
For the synthesis of related compounds, such as 4-bromo-2,6-bis(trifluoromethyl)pyridine, a general protocol involves the heating of the corresponding hydroxypyridine with a brominating agent like phosphorus tribromide.[9] The reaction progress is typically monitored by thin-layer or gas chromatography, followed by workup and purification via distillation or column chromatography.[10]
Safety and Handling
This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[11][12] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated fume hood.[11] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][14]
Applications in Research and Development
The trifluoromethyl group is a key functional group in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[15] As such, this compound serves as an important intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][7][15] The bromine atom provides a reactive handle for various cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of the 4-(trifluoromethyl)pyridyl scaffold into complex molecules.[15]
References
- 1. This compound | 175205-81-9 [amp.chemicalbook.com]
- 2. 2-溴-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Bromo-4-Trifluoromethylpyridine | Properties, Safety, Synthesis & Uses | Reliable China Manufacturer & Supplier [pipzine-chem.com]
- 6. This compound [oakwoodchemical.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. chembk.com [chembk.com]
- 14. fishersci.com [fishersci.com]
- 15. nbinno.com [nbinno.com]
Synthesis of 2-Bromo-4-(trifluoromethyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Bromo-4-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug development. The trifluoromethyl group imparts unique properties to pharmaceutical candidates, including enhanced metabolic stability and binding affinity. This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the preparation and utilization of this important intermediate.
Introduction
This compound is a valuable heterocyclic compound in organic synthesis. The presence of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the pyridine (B92270) ring allows for diverse chemical modifications. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the biological activity of its derivatives.
Synthetic Strategies
Several synthetic strategies can be employed for the synthesis of this compound from pyridine precursors. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. The main approaches are:
-
Direct Bromination of 4-(trifluoromethyl)pyridine (B1295354): This is the most straightforward approach, but direct electrophilic bromination of the pyridine ring can be challenging due to the deactivating effect of the trifluoromethyl group and the pyridine nitrogen.
-
Synthesis from 2-Amino-4-(trifluoromethyl)pyridine via Sandmeyer Reaction: This classic method involves the diazotization of an amino group followed by displacement with a bromide ion, often catalyzed by copper(I) bromide.
-
Synthesis from 4-(trifluoromethyl)pyridine N-oxide: This highly effective method involves the activation of the pyridine N-oxide, which facilitates regioselective nucleophilic substitution at the 2-position by a bromide source.
This guide will focus on providing a detailed protocol for the synthesis via the N-oxide route, as it often offers high regioselectivity and good yields under relatively mild conditions. A general overview of the Sandmeyer reaction approach will also be presented.
Experimental Protocols
Synthesis via 4-(trifluoromethyl)pyridine N-oxide
This two-step process involves the oxidation of 4-(trifluoromethyl)pyridine to its N-oxide, followed by a deoxygenative bromination.
Step 1: Synthesis of 4-(trifluoromethyl)pyridine N-oxide
The oxidation of pyridines to their corresponding N-oxides is a common and efficient transformation, often achieved using peracids.
Experimental Protocol:
-
Materials:
-
4-(trifluoromethyl)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)pyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 4-(trifluoromethyl)pyridine N-oxide, which can often be used in the next step without further purification.
-
Quantitative Data (Representative):
| Reactant | Molar Eq. | Yield (%) | Purity |
| 4-(trifluoromethyl)pyridine | 1.0 | >90 | >95% |
| m-CPBA | 1.2 |
Step 2: Synthesis of this compound
The bromination of 4-(trifluoromethyl)pyridine N-oxide at the 2-position can be achieved by activation of the N-oxide with an electrophilic reagent, followed by nucleophilic attack of a bromide source.
Experimental Protocol:
-
Materials:
-
4-(trifluoromethyl)pyridine N-oxide
-
Oxalyl bromide or Phosphorus oxybromide (POBr₃)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Dichloromethane (DCM) or Dibromomethane (CH₂Br₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a dry, inert atmosphere, dissolve 4-(trifluoromethyl)pyridine N-oxide (1.0 eq) in the chosen solvent (e.g., CH₂Br₂).
-
Cool the solution to 0 °C.
-
Slowly add oxalyl bromide (2.0 eq) or another suitable activating agent.
-
Add triethylamine (2.0 eq) dropwise, maintaining the low temperature.
-
Allow the reaction to proceed at 0 °C for a specified time (e.g., 30 minutes), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
-
Quantitative Data (Representative based on similar transformations):
| Reactant | Molar Eq. | Yield (%) |
| 4-(trifluoromethyl)pyridine N-oxide | 1.0 | 70-85 |
| Oxalyl bromide | 2.0 | |
| Triethylamine | 2.0 |
Synthesis via Sandmeyer Reaction
This route begins with 2-amino-4-(trifluoromethyl)pyridine.
Step 1: Diazotization of 2-Amino-4-(trifluoromethyl)pyridine
-
Materials:
-
2-Amino-4-(trifluoromethyl)pyridine
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (B80452) (NaNO₂)
-
-
Procedure:
-
Dissolve 2-Amino-4-(trifluoromethyl)pyridine in aqueous HBr and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C to form the diazonium salt.
-
Step 2: Bromination
-
Materials:
-
The freshly prepared diazonium salt solution
-
Copper(I) bromide (CuBr)
-
-
Procedure:
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
Work-up involves neutralization, extraction with an organic solvent, and purification by distillation or chromatography.
-
Quantitative Data (General for Sandmeyer Reactions):
| Reactant | Molar Eq. | Typical Yield (%) |
| 2-Amino-4-(trifluoromethyl)pyridine | 1.0 | 60-80 |
| Sodium nitrite | 1.1 | |
| Copper(I) bromide | 1.0 |
Visualizations
Synthetic Workflow via N-oxide Route
Caption: Experimental workflow for the synthesis of this compound via the N-oxide intermediate.
Reaction Pathway: Bromination of Pyridine N-oxide
Caption: Generalized reaction pathway for the bromination of 4-(trifluoromethyl)pyridine N-oxide.
Logical Relationship: Synthetic Route Selection
Caption: Decision logic for selecting a synthetic route based on precursor availability.
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways, with the N-oxide route offering a highly regioselective and efficient method. This guide provides detailed protocols and data to aid researchers in the successful preparation of this key synthetic intermediate. The versatility of this compound in subsequent cross-coupling reactions makes it an invaluable tool for the development of novel pharmaceuticals and agrochemicals. Careful consideration of starting material availability and reaction conditions will enable the efficient production of this important building block.
An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(trifluoromethyl)pyridine is a key building block in medicinal chemistry and materials science, valued for its unique electronic properties and synthetic versatility. The presence of a bromine atom at the 2-position and a strong electron-withdrawing trifluoromethyl group at the 4-position of the pyridine (B92270) ring makes it an important intermediate for the synthesis of a wide range of functionalized heterocyclic compounds.[1] A thorough understanding of its solubility and stability is critical for its effective use in chemical synthesis, formulation, and storage.
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes a summary of available quantitative and qualitative data, detailed experimental protocols for solubility and stability assessment, and graphical representations of experimental workflows.
Physicochemical Properties
This compound is typically a colorless to light yellow liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrF₃N | [3] |
| Molecular Weight | 225.99 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 162 - 164 °C | [2] |
| Density | ~1.827 g/cm³ | [3] |
Solubility Profile
Quantitative Solubility Data
| Solvent | Solubility | Conditions | Reference |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (884.99 mM) | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can significantly impact solubility. | [3] |
Qualitative Solubility
This compound exhibits good solubility in common organic solvents.[2] It is described as being soluble in:
Due to its chemical nature, it is expected to be soluble in other polar aprotic solvents and some polar protic solvents, though experimental verification is recommended. Its solubility in aqueous solutions is expected to be low.
Stability Profile
This compound is sensitive to certain environmental factors, and proper storage and handling are essential to maintain its integrity.
General Stability
The compound is known to be sensitive to:
-
Moisture: Humid conditions can lead to hydrolysis, causing degradation and loss of chemical activity.[2]
-
Heat: Elevated temperatures can cause thermal decomposition.[2]
-
Light: As with many halogenated organic compounds, exposure to light may promote degradation.
For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place.[2] Recommended storage temperatures are -20°C for up to 3 years in pure form and for shorter durations in solvent at 4°C, -20°C, or -80°C.[3]
Degradation Pathways
The primary degradation pathway for halogenated pyridines, especially those with electron-withdrawing groups, is nucleophilic aromatic substitution. In the case of this compound, hydrolysis is a likely degradation route, where the bromine atom is displaced by a hydroxyl group to form 4-(trifluoromethyl)pyridin-2-ol.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound. These are based on standard laboratory procedures for small molecules.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetonitrile, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C)
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment.
-
Shake the vials until equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method.
-
The experiment should be performed in triplicate for each solvent.
Protocol for Forced Degradation Studies
Forced degradation studies are conducted to understand the stability of the compound under stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC with a photodiode array (PDA) detector or mass spectrometer (MS) for peak purity analysis and identification of degradation products.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Prepare a solution of the compound and add an equal volume of 0.1 M NaOH. Maintain at room temperature and withdraw samples at specified intervals for HPLC analysis.
-
Oxidative Degradation: Prepare a solution of the compound and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, and analyze samples at different time points by HPLC.
-
Thermal Degradation: Place the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 80°C). Sample the solid and the solution at specified time intervals for HPLC analysis.
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. Analyze the samples by HPLC and compare them to a control sample stored in the dark.
Visualizations
Experimental Workflow for Solubility and Stability Assessment
Caption: A general workflow for the assessment of solubility and stability of a chemical compound.
Logical Relationship: Synthetic Utility
Caption: Common synthetic transformations utilizing this compound.
Conclusion
This compound is a valuable synthetic intermediate with good solubility in common organic solvents, particularly DMSO. Its stability is influenced by moisture, heat, and light, necessitating careful storage and handling to prevent degradation, primarily through hydrolysis. The provided experimental protocols offer a framework for researchers to conduct detailed solubility and stability studies tailored to their specific applications. A comprehensive understanding of these properties is crucial for the successful application of this versatile building block in research and development.
References
Navigating the Synthesis and Safety of 2-Bromo-4-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-(trifluoromethyl)pyridine is a key building block in modern medicinal chemistry and drug discovery, prized for its utility in the synthesis of complex organic molecules. The presence of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the pyridine (B92270) ring imparts unique reactivity and desirable physicochemical properties to its derivatives. This technical guide provides a comprehensive overview of the safety data, handling precautions, and a representative experimental protocol for the use of this compound. The information is intended to equip researchers and drug development professionals with the knowledge to safely and effectively utilize this versatile reagent in their work.
Safety Data and Physicochemical Properties
A thorough understanding of the physicochemical properties and potential hazards of this compound is paramount for its safe handling in a laboratory setting. The following tables summarize the key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrF₃N | [1][2][3] |
| Molecular Weight | 225.99 g/mol | [1][2] |
| CAS Number | 175205-81-9 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 84-85 °C at 14 mmHg162-164 °C | [1][4] |
| Density | 1.65 - 1.827 g/cm³ at 25 °C | [1][4] |
| Flash Point | 62 - 73 °C | [2][4] |
| Refractive Index | n20/D 1.478 | [1][2] |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and chloroform. | [4] |
Table 2: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Danger |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Danger |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | Danger |
Handling and Storage Precautions
Safe handling and storage of this compound are crucial to minimize exposure and prevent accidents. The following are key precautions that should be strictly adhered to.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton®). Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat is required. For operations with a higher risk of splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood. If the concentration of vapors is expected to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safe Handling Procedures
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
-
Keep containers securely sealed when not in use.[5]
-
Ground and bond containers when transferring material to prevent static discharge.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly closed to prevent moisture ingress, which can lead to hydrolysis.[4]
-
Store away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.
-
Keep away from heat, sparks, and open flames.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
While specific experimental protocols for reactions involving this compound are not extensively detailed in publicly available literature, a generalized procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for such bromo-pyridines, is provided below. This protocol is for illustrative purposes, and researchers should optimize conditions for their specific substrates.
Materials
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the aryl or heteroaryl boronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Accidental Release Measures
-
Spill Cleanup: Evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Avoid generating dust or vapors. Ventilate the area and wash the spill site after material pickup is complete.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
Waste Disposal
Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-ブロモ-4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Bromo-4-Trifluoromethylpyridine | Properties, Safety, Synthesis & Uses | Reliable China Manufacturer & Supplier [pipzine-chem.com]
- 5. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-Bromo-4-(trifluoromethyl)pyridine: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-(trifluoromethyl)pyridine (CAS No: 175205-81-9), a key building block in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived spectra in public databases, this document focuses on predicted data, supported by analysis of analogous compounds and theoretical principles. This guide aims to serve as a valuable resource for the identification, characterization, and quality control of this versatile compound.
Predicted Spectroscopic Data
The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet of quartets (dq) | J(H3-H5) ≈ 0.5-1.0, J(H3-F) ≈ 3-4 |
| H-5 | 7.6 - 7.8 | Doublet (d) | J(H5-H6) ≈ 5.0-5.5 |
| H-6 | 8.5 - 8.7 | Doublet (d) | J(H6-H5) ≈ 5.0-5.5 |
Note: Predictions are based on the analysis of similar pyridine (B92270) derivatives. The actual chemical shifts and coupling constants may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 | 142 - 145 | Singlet |
| C-3 | 125 - 128 | Quartet |
| C-4 | 135 - 138 (q, ¹JCF ≈ 35 Hz) | Quartet |
| C-5 | 120 - 123 | Singlet |
| C-6 | 150 - 153 | Singlet |
| CF₃ | 121 - 124 (q, ¹JCF ≈ 275 Hz) | Quartet |
Note: The chemical shifts are predicted based on analogous compounds and substituent effects. The trifluoromethyl group will appear as a quartet in the proton-coupled ¹³C NMR spectrum and will significantly influence the chemical shifts of adjacent carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak - Medium | C-H stretching (aromatic) |
| 1600 - 1580 | Medium | C=N stretching (pyridine ring) |
| 1550 - 1530 | Medium | C=C stretching (pyridine ring) |
| 1350 - 1100 | Strong | C-F stretching (trifluoromethyl group) |
| 1100 - 1000 | Medium - Strong | C-Br stretching |
| 900 - 650 | Medium - Strong | C-H out-of-plane bending |
Note: These predictions are based on typical vibrational frequencies for the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 225.99 g/mol )[1], the following observations are expected in an electron ionization (EI) mass spectrum.
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Relative Intensity | Assignment |
| 225/227 | High | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |
| 196/198 | Medium | [M - F]⁺ |
| 146 | Medium | [M - Br]⁺ |
| 126 | Medium | [M - Br - F - H]⁺ |
| 99 | Medium | [C₅H₃N]⁺ |
| 69 | High | [CF₃]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio for ions containing a single bromine atom.
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm and 16 to 64 scans, depending on the sample concentration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0 to 200 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample like this compound is the thin-film method:
-
Sample Preparation: Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Obtain a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
Navigating the Reactivity of the C-Br Bond in 2-Bromo-4-(trifluoromethyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(trifluoromethyl)pyridine is a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a bromine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position imparts a unique reactivity profile to the pyridine (B92270) ring. This guide provides a comprehensive technical overview of the reactivity of the C-Br bond in this molecule, focusing on key transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data from analogous systems, and visual representations of reaction workflows are presented to facilitate its application in research and development.
The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, renders the C-Br bond highly susceptible to oxidative addition to palladium(0) catalysts. This activation makes this compound an excellent substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Furthermore, the electron-withdrawing effect of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the 2-position for nucleophilic aromatic substitution.
Quantitative Data on C-Br Bond Reactivity
While extensive quantitative data for a wide array of coupling partners for this compound is not exhaustively compiled in single sources, the following tables summarize representative yields for key reactions based on data from structurally similar compounds, such as 4-Bromo-2,6-bis(trifluoromethyl)pyridine and other substituted bromopyridines. These tables provide a valuable benchmark for estimating the potential outcomes of various transformations.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85-95[1] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-90[1] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-85[1] |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 18 | 70-80[1] |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Bromopyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 90-98[2] |
| Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 80-90 |
| N-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 75-85 |
Table 3: Representative Yields for Sonogashira Coupling of Substituted Bromopyridines
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (2-5) | CuI (2-5) | Et₃N | THF | RT-60 | 3-16 | 85-95[3] |
| 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 16 | 93[3] |
| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 5 | 80-90 |
| 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92[4] |
Table 4: Representative Yields for Nucleophilic Aromatic Substitution on Activated Pyridines
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 96[5] |
| Thiophenol | K₃PO₄ | DMSO | 120 | 12 | 85-95 |
| Sodium methoxide | - | MeOH | Reflux | 6 | 80-90 |
| Piperidine | K₂CO₃ | DMF | 100 | 12 | 90-98 |
Experimental Protocols
The following are detailed, generalized protocols for the key reactions of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Toluene
-
Water (degassed)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq.).[1]
-
Add toluene (5 mL) and degassed water (1 mL) to the flask.[1]
-
The reaction mixture is stirred vigorously and heated to 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., Ethyl acetate (B1210297), 3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.[1]
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk tube and standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 eq.).[6]
-
The tube is evacuated and backfilled with argon three times.
-
Add this compound (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and anhydrous toluene via syringe.[6]
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[6]
Sonogashira Coupling
This protocol provides a general method for the palladium and copper co-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous DMF
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%) and CuI (0.05 mmol, 5 mol%).[4]
-
Add anhydrous DMF (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 eq.) and the terminal alkyne (1.2 mmol, 1.2 eq.), followed by triethylamine (2.0 mmol, 2.0 eq.).
-
The reaction mixture is heated to 100 °C for 3 hours.[4]
-
Monitor the reaction progress by TLC.
-
After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the nucleophilic aromatic substitution of the bromine atom in this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., Aniline) (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[5]
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows and catalytic cycles for the key reactions discussed.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a diverse range of functionalized pyridine derivatives. The electron-withdrawing nature of the trifluoromethyl group significantly activates the C-Br bond, facilitating a variety of transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitutions. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of its reactivity, supported by representative quantitative data, detailed experimental protocols, and clear visual workflows. The provided information is intended to serve as a practical resource for the effective utilization of this versatile intermediate in the design and synthesis of novel molecules with potential applications in pharmaceuticals and materials science.
References
The Trifluoromethyl Group's Profound Electronic Influence on the Pyridine Ring: A Technical Guide
The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine (B92270) scaffold is a powerful tool in modern medicinal chemistry and materials science. As a potent electron-withdrawing group, the CF₃ moiety dramatically alters the electronic landscape of the pyridine ring, profoundly impacting its physicochemical properties, reactivity, and ultimately its utility in drug design and other applications.[1][2] This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and illustrative diagrams for researchers, scientists, and drug development professionals.
Quantifying the Electronic Impact: A Data-Driven Analysis
The electron-withdrawing nature of the trifluoromethyl group can be quantified through several key parameters, including Hammett constants, pKa values, and NMR spectral data. These metrics provide a clear picture of how the CF₃ group modulates the electron density of the pyridine ring.
Hammett Constants (σ)
The Hammett equation provides a framework for understanding the influence of substituents on the reactivity of aromatic systems.[3][4] The Hammett constant, σ, quantifies the electron-donating or electron-withdrawing ability of a substituent. The CF₃ group possesses large, positive σ values, indicating its strong electron-withdrawing character, which is a combination of a powerful negative inductive effect (-I) and a weaker resonance effect (-R).[1][2]
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| Trifluoromethyl (CF₃) | 0.43 - 0.46 | 0.54 - 0.62 |
Table 1: Hammett constants for the trifluoromethyl group.[1][2]
The position of the CF₃ group on the pyridine ring dictates the extent of its electronic influence. When at the 3-position (meta), the effect is primarily inductive. At the 4-position (para), both inductive and resonance effects contribute, resulting in a stronger electron-withdrawing character.[1] The 2-position (ortho) experiences a strong inductive effect due to its proximity to the nitrogen atom.[1]
Basicity and pKa Values
A direct consequence of the CF₃ group's electron-withdrawing nature is a significant reduction in the basicity of the pyridine nitrogen. By pulling electron density away from the nitrogen atom, the CF₃ group makes it less available to accept a proton, resulting in a lower pKa value compared to unsubstituted pyridine.[1][2] This modulation of pKa is critical in drug design, as it influences a molecule's charge state at physiological pH, affecting properties like solubility, cell permeability, and receptor binding.[2]
| Compound | pKa |
| Pyridine | ~5.2 |
| 2-(Trifluoromethyl)pyridine | 0.60 (Predicted) |
| 3-(Trifluoromethyl)pyridine | 2.84 |
| 4-(Trifluoromethyl)pyridine | 3.48 |
Table 2: Comparative pKa values of trifluoromethylpyridine isomers.[1]
The data clearly shows that the closer the CF₃ group is to the nitrogen (2-position), the more pronounced the decrease in basicity.[1]
NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the trifluoromethylated pyridine ring. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the electron density around them.
The strong deshielding effect of the CF₃ group causes the protons and carbons of the pyridine ring to resonate at a lower field (higher ppm) compared to unsubstituted pyridine. ¹⁹F NMR is particularly useful, as the chemical shift of the fluorine atoms provides a direct measure of the electronic environment of the CF₃ group itself.
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | ¹⁹F NMR Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | H3: 7.7, H4: 7.9, H5: 7.5, H6: 8.7 | C2: 148 (q), C3: 122, C4: 137, C5: 127, C6: 150, CF₃: 122 (q) | ~ -68 |
| 3-(Trifluoromethyl)pyridine | H2: 8.8, H4: 8.0, H5: 7.5, H6: 8.7 | C2: 152, C3: 131 (q), C4: 134, C5: 124, C6: 148, CF₃: 123 (q) | ~ -63 |
| 4-(Trifluoromethyl)pyridine | H2, H6: 8.8, H3, H5: 7.6 | C2, C6: 151, C3, C5: 122, C4: 140 (q), CF₃: 123 (q) | ~ -65 |
Table 3: Typical NMR spectral data for trifluoromethylpyridine isomers. Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions. 'q' denotes a quartet due to C-F coupling.[5][6]
Implications for Chemical Reactivity
The profound electronic perturbation caused by the trifluoromethyl group significantly alters the reactivity of the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the CF₃ group depletes the pyridine ring of electron density, making it highly susceptible to attack by nucleophiles.[3] This activation is particularly pronounced when the CF₃ group is at the 2- or 4-position relative to a leaving group, as it can stabilize the negatively charged Meisenheimer intermediate through resonance. This property is extensively utilized in the synthesis of complex molecules, including agrochemicals and pharmaceuticals.[7][8]
-
Electrophilic Aromatic Substitution (EAS): Conversely, the electron-deficient nature of the trifluoromethylated pyridine ring deactivates it towards electrophilic attack. Reactions that typically proceed readily with pyridine, such as nitration or halogenation, become significantly more challenging.[3]
-
N-Oxidation: The reduced electron density on the pyridine nitrogen makes it less nucleophilic. Consequently, N-oxidation of trifluoromethylpyridines is more difficult and requires harsher conditions compared to the parent pyridine.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
The Versatile Building Block: A Technical Guide to 2-Bromo-4-(trifluoromethyl)pyridine for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. This document details its commercially available forms, physicochemical properties, and critically, provides detailed experimental protocols for its application in the synthesis of advanced chemical entities, including kinase inhibitors. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and reaction mechanisms are visualized using Graphviz diagrams.
Commercial Availability and Product Specifications
This compound is readily available from a range of commercial suppliers, ensuring a stable supply for research and development needs. The quality and purity of this starting material are crucial for the successful execution of subsequent synthetic steps. The following tables summarize the specifications from prominent vendors.
Table 1: Commercial Suppliers of this compound
| Supplier |
| MedChemExpress |
| Thermo Scientific Chemicals |
| Agno Pharma |
| Pipzine Chemicals |
| Sigma-Aldrich |
| Oakwood Chemical |
| NebuChem |
Table 2: Physicochemical and Product Data for this compound
| Property | Value | Source |
| CAS Number | 175205-81-9 | [1] |
| Molecular Formula | C₆H₃BrF₃N | [1] |
| Molecular Weight | 225.99 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Purity (Assay by GC) | ≥96.0% to 97% | [1][2] |
| Boiling Point | 84-85 °C at 14 mmHg | [2] |
| Density | 1.827 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.478 | [2] |
| InChI Key | WZVHLUMAQLUNTJ-UHFFFAOYSA-N | [1] |
| SMILES | FC(F)(F)c1ccnc(Br)c1 | [2] |
Applications in Synthesis: A Gateway to Novel Molecules
The strategic placement of the bromine atom at the 2-position and the electron-withdrawing trifluoromethyl group at the 4-position of the pyridine (B92270) ring makes this compound a highly versatile reagent for a variety of chemical transformations. It serves as a crucial intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3][4]
One notable application is its role as a key intermediate in the synthesis of Relacorilant , a selective glucocorticoid receptor modulator.[3][4] Furthermore, this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids.
Detailed Experimental Protocols
While specific, detailed protocols for every application of this compound are often proprietary, the following sections provide representative, in-depth methodologies for key transformations. These protocols are based on established procedures for structurally similar compounds and can be adapted by skilled synthetic chemists.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following is a general procedure for the coupling of an aryl bromide, such as this compound, with an arylboronic acid.
Reaction Scheme:
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere synthesis
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. If a biphasic system was used, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-4-(trifluoromethyl)pyridine.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are an important class of heterocyclic compounds with diverse biological activities. The following is a general procedure for their synthesis starting from a substituted aminopyrazole and a 1,3-dicarbonyl compound, a reaction in which a derivative of this compound could be utilized after conversion to an appropriate aminopyrazole.
Reaction Scheme:
Materials and Reagents:
-
5-Aminopyrazole derivative (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.1 eq)
-
Catalyst (e.g., acetic acid or L-proline)
-
Solvent (e.g., Ethanol)
-
Standard laboratory glassware
Procedure: [6]
-
Reaction Setup: In a round-bottom flask, dissolve the 5-aminopyrazole derivative and the 1,3-dicarbonyl compound in the solvent.
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (e.g., 80 °C) and stir for the required time (typically 30-60 minutes). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired pyrazolo[3,4-b]pyridine.
Application in Drug Discovery: LRRK2 Kinase Inhibitors
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the development of treatments for Parkinson's disease. Small molecule inhibitors of LRRK2 often feature a substituted pyridine scaffold. The synthesis of such inhibitors can utilize this compound as a starting material to introduce the trifluoromethylpyridine moiety, which can be crucial for binding affinity and pharmacokinetic properties.
The following diagram illustrates a simplified LRRK2 signaling pathway and the conceptual workflow for the discovery of inhibitors.
This workflow highlights how a versatile starting material like this compound can be transformed through synthetic chemistry into potential therapeutic agents that modulate key biological pathways implicated in disease.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a suitable laboratory setting. Appropriate safety precautions must be taken at all times.
References
- 1. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Kinase Inhibitors for LRRK2 and Their Application to Parkinson's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl scaffolds. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-4-(trifluoromethyl)pyridine with various (hetero)arylboronic acids. The resulting 2-aryl-4-(trifluoromethyl)pyridine derivatives are of significant interest in drug discovery, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
While specific, reproducible examples with yields for the Suzuki-Miyaura coupling of this compound are not extensively detailed in publicly available literature, the protocols and data presented herein are based on established procedures for structurally similar trifluoromethyl-substituted bromopyridines.[1][2][3][4] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst to continue the cycle.
Data Presentation: Representative Reaction Conditions and Expected Yields
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These are based on analogous reactions with similar substrates and should be considered as starting points for optimization.
| Entry | Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 80-95 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 85-95 |
| 3 | (3-Thienyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 90 | 12 | 75-90 |
| 4 | (4-Acetylphenyl)boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O (4:1) | 80 | 18 | 70-85 |
| 5 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 16 | 70-85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This general protocol can be adapted for the coupling of this compound with a variety of (hetero)arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.0 eq.)
-
(Hetero)arylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME, THF)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the (hetero)arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.
-
Solvent Addition: Add the anhydrous, degassed organic solvent followed by degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction Execution: Stir the reaction mixture at the specified temperature (typically between 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-(trifluoromethyl)pyridine.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines.[1] The substrate, 2-Bromo-4-(trifluoromethyl)pyridine, is a valuable building block in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing trifluoromethyl group at the 4-position and the bromine atom at the 2-position makes this molecule particularly suitable for C-N bond formation via palladium-catalyzed cross-coupling reactions.[2] These application notes provide an overview of the reaction conditions, a summary of representative data, and a detailed experimental protocol for the Buchwald-Hartwig amination of this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound with various amines. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-24 | 85-95 |
| 4-Methoxyaniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 12 | ~90 |
| Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 18 | 80-90 |
| n-Butylamine | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 80 | 16 | 75-85 |
| Benzylamine | PdCl₂(dppf) | dppf | K₂CO₃ | Toluene | 100 | 24 | ~80 |
Note: The data presented are compiled from various sources and represent typical conditions. Optimization may be required for specific substrates and scales.
Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, XPhos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-2.4 equivalents relative to palladium).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under a positive flow of inert gas, add the base (e.g., 1.5-2.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted-4-(trifluoromethyl)pyridin-2-amine.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination of this compound.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. The functionalization of heterocyclic compounds, such as pyridines, is of particular interest in drug discovery, as the pyridine (B92270) motif is a common scaffold in a multitude of bioactive molecules.
This document provides detailed application notes and experimental protocols for the Heck reaction of 2-Bromo-4-(trifluoromethyl)pyridine. This substrate is of significant interest as it allows for the introduction of a trifluoromethyl-substituted pyridyl group into organic molecules. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group at the 4-position is anticipated to activate the C-Br bond at the 2-position, making it a favorable substrate for oxidative addition to a palladium(0) catalyst.[2][3]
Data Presentation: Representative Heck Reaction Conditions
The following tables summarize typical reaction conditions for the Heck coupling of bromo-N-heterocycles and other electron-deficient aryl bromides with various alkenes. These conditions can serve as a starting point for the optimization of the Heck reaction with this compound.
Table 1: Proposed Heck Coupling Conditions for this compound with Acrylates
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkene | n-Butyl acrylate (B77674) or Methyl acrylate | 1.1 - 1.5 equivalents |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | 2-5 mol% |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) | 4-10 mol% |
| Base | Triethylamine (B128534) (Et₃N) or DIPEA | 2.0 - 3.0 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | 0.1 - 0.5 M concentration |
| Temperature | 80 - 120 °C | Monitor reaction progress by TLC or GC/MS.[3] |
| Time | 12 - 24 hours | Reaction time will vary based on specific substrates and temperature. |
Table 2: Proposed Heck Coupling Conditions for this compound with Styrenes
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkene | Styrene (B11656) or substituted styrenes | 1.1 - 1.5 equivalents |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) | 1-3 mol% |
| Ligand | Xantphos | 2-6 mol% |
| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | 2.0 equivalents |
| Solvent | 1,4-Dioxane (B91453) or Toluene | 0.1 - 0.5 M concentration |
| Temperature | 100 - 140 °C | Higher temperatures may be required for less reactive styrenes.[3] |
| Time | 18 - 36 hours | Reaction time will vary based on specific substrates and temperature. |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound. These should be considered as starting points and may require optimization for specific alkene coupling partners.
Protocol 1: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.[3]
-
Add n-butyl acrylate (1.2 mmol, 1.2 equiv.) and triethylamine (2.5 mmol, 2.5 equiv.) to the reaction mixture via syringe.[3]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).[3]
-
Add anhydrous 1,4-dioxane (10 mL) to the flask.
-
Add styrene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.[3]
-
Heat the reaction mixture to 120 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General laboratory workflow for the Heck Reaction.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle for the Heck Reaction.
References
Application of 2-Bromo-4-(trifluoromethyl)pyridine in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(trifluoromethyl)pyridine is a versatile and highly valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive bromine atom, make it an ideal scaffold for the synthesis of complex heterocyclic compounds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of molecular diversity.[1] This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives in the synthesis of potent kinase inhibitors, with a focus on inhibitors of the PI3K/mTOR signaling pathway.
Data Presentation: Kinase Inhibitory Activity
The derivatization of scaffolds containing the 4-(trifluoromethyl)pyridin-2-yl moiety has led to the discovery of potent kinase inhibitors. The following table summarizes the in vitro kinase inhibitory activities of selected compounds against key kinases in the PI3K/mTOR pathway.
| Compound Name | Target Kinase | IC50 (nM) | Reference Compound |
| Bimiralisib (PQR309) | PI3Kα | 33 | - |
| PI3Kβ | 661 | - | |
| PI3Kγ | 708 | - | |
| PI3Kδ | 451 | - | |
| mTOR | 89 | - | |
| Compound 13 | Aurora A | <200 | - |
| Compound C03 | TRKA | 56 | Larotrectinib |
Table 1: In vitro kinase inhibitory activities of compounds synthesized using a 4-(trifluoromethyl)pyridine (B1295354) scaffold.[2][3][4]
Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Kinase inhibitors developed from this compound derivatives, such as Bimiralisib, can effectively target key nodes in this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Bromo-4-(trifluoromethyl)pyridine in Agrochemical Synthesis
Abstract:
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4-(trifluoromethyl)pyridine as a versatile building block in the synthesis of modern agrochemicals. The unique electronic properties conferred by the trifluoromethyl group, combined with the reactivity of the bromine substituent, make this pyridine (B92270) derivative a key intermediate for the development of potent and selective herbicides and insecticides. This report focuses on the synthetic pathways to two commercially significant agrochemicals: the insecticide flonicamid (B1672840) and the herbicide pyroxsulam (B39247). Detailed methodologies for key transformations, including the synthesis of critical intermediates such as 4-(trifluoromethyl)nicotinic acid and 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, are presented. Quantitative data for representative reactions are summarized, and logical workflows are illustrated using diagrams to guide researchers and professionals in the field of agrochemical development.
Introduction
This compound is a pivotal intermediate in the synthesis of a variety of agrochemicals.[1][2] The presence of the electron-withdrawing trifluoromethyl group at the 4-position significantly influences the electronic properties of the pyridine ring, enhancing the biological activity and metabolic stability of the final products.[3] The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a range of chemical transformations, most notably nucleophilic aromatic substitutions and transition metal-catalyzed cross-coupling reactions.[3]
This application note will detail the synthetic routes from this compound to two key agrochemicals:
-
Flonicamid: An insecticide that acts as a chordotonal organ modulator, effective against a range of sucking insects.[1]
-
Pyroxsulam: A systemic herbicide used for the control of broadleaf and grass weeds in cereal crops.[1][4]
Synthesis of Agrochemicals
The following sections provide detailed protocols for the synthesis of flonicamid and pyroxsulam, starting from this compound.
Synthesis of the Insecticide Flonicamid
The synthesis of flonicamid from this compound proceeds through the key intermediate, 4-(trifluoromethyl)nicotinic acid.
A plausible and efficient method to synthesize 4-(trifluoromethyl)nicotinic acid from this compound is via a Grignard reaction followed by carboxylation.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, magnesium turnings (1.2 equivalents) are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred at room temperature until the magnesium is consumed.
-
Carboxylation: The freshly prepared Grignard reagent is cooled to -78°C and then poured onto an excess of crushed dry ice (solid CO2) with vigorous stirring.
-
Work-up: The reaction mixture is allowed to warm to room temperature, and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is acidified with hydrochloric acid (HCl) to a pH of 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(trifluoromethyl)nicotinic acid.
Logical Workflow for the Synthesis of 4-(Trifluoromethyl)nicotinic Acid
The conversion of 4-(trifluoromethyl)nicotinic acid to flonicamid involves two main steps: formation of the acyl chloride and subsequent amidation.
Experimental Protocol:
-
Acyl Chloride Formation: 4-(Trifluoromethyl)nicotinic acid (1.0 equivalent) is refluxed with an excess of thionyl chloride (SOCl2) until the solid dissolves completely. The excess thionyl chloride is removed by distillation under reduced pressure to yield 4-(trifluoromethyl)nicotinoyl chloride.
-
Amidation: The crude 4-(trifluoromethyl)nicotinoyl chloride is dissolved in a suitable aprotic solvent, such as toluene. To this solution, aminoacetonitrile (B1212223) hydrochloride (1.1 equivalents) and a base, such as triethylamine (B128534) (2.2 equivalents), are added. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford flonicamid.
Reaction Scheme for Flonicamid Synthesis
Quantitative Data for Flonicamid Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1. Acyl Chloride Formation | 4-(Trifluoromethyl)nicotinic acid | SOCl₂ (excess), reflux | 4-(Trifluoromethyl)nicotinoyl chloride | >95 | - |
| 2. Amidation | 4-(Trifluoromethyl)nicotinoyl chloride, Aminoacetonitrile hydrochloride | Triethylamine, Toluene, Room Temperature | Flonicamid | 85-95 | >98 |
Synthesis of the Herbicide Pyroxsulam
The synthesis of pyroxsulam from this compound involves the formation of a key sulfonyl chloride intermediate.
Experimental Protocol:
-
Nucleophilic Substitution: In a sealed reaction vessel, this compound (1.0 equivalent) is dissolved in anhydrous methanol. Sodium methoxide (B1231860) (1.2 equivalents) is added portion-wise, and the mixture is heated to reflux. The reaction is monitored by gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-methoxy-4-(trifluoromethyl)pyridine (B1358264), which can be purified by distillation or column chromatography.
This synthesis is achieved through a metalation-thiolation-chloroxidation sequence.[2]
Experimental Protocol:
-
Metalation: A solution of 2-methoxy-4-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred at this temperature for 1 hour.[2]
-
Thiolation: Elemental sulfur (S₈) (1.2 equivalents) is added to the reaction mixture, and stirring is continued at -78°C for another hour.[2]
-
Chloroxidation: The reaction is then quenched by the addition of a solution of chlorine gas (Cl₂) in hydrochloric acid (HCl) to yield the sulfonyl chloride.[2]
-
Isolation: The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.
The final step is the condensation of the sulfonyl chloride with an aminotriazolopyrimidine.
Experimental Protocol:
-
Condensation: In a reaction flask, 2-amino-5,7-dimethoxy[1][2][5]triazolo[1,5-a]pyrimidine (1.0 equivalent) is dissolved in a suitable organic solvent such as dichloromethane.[6] An organic base, for example, triethylamine (1.1 equivalents), is added, followed by the dropwise addition of a solution of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.05 equivalents) in the same solvent.[6]
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent evaporated.
-
Purification: The resulting solid is purified by recrystallization to give pyroxsulam.
Workflow for Pyroxsulam Synthesis
Quantitative Data for Pyroxsulam Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1. Methoxy Substitution | This compound | NaOMe, MeOH, reflux | 2-Methoxy-4-(trifluoromethyl)pyridine | 80-90 | >97 |
| 2. Sulfonyl Chloride Formation | 2-Methoxy-4-(trifluoromethyl)pyridine | 1. LDA, THF, -78°C2. S₈3. Cl₂/HCl | 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 60-70 | >95 |
| 3. Condensation | 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, 2-Amino-5,7-dimethoxy[1][2][5]triazolo[1,5-a]pyrimidine | Triethylamine, Dichloromethane, Room Temperature | Pyroxsulam | 85-95 | >98 |
Conclusion
This compound has proven to be a valuable and versatile starting material for the synthesis of complex and commercially important agrochemicals. The protocols detailed in this application note for the synthesis of flonicamid and pyroxsulam demonstrate the utility of this building block in accessing diverse chemical structures with potent biological activities. The methodologies presented are robust and can be adapted for the synthesis of other novel agrochemical candidates, highlighting the continued importance of this compound in the field of crop protection research and development.
References
- 1. Buy 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0 [smolecule.com]
- 2. 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN108892671B - Preparation method of pyroxsulam - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 2-Bromo-4-(trifluoromethyl)pyridine as a key building block. The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine (B92270) ring, making this starting material a valuable scaffold in medicinal chemistry and materials science. The bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.
The following sections detail the methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as the synthesis of fused heterocyclic systems such as pyrazolo[4,3-b]pyridines and furo[3,2-b]pyridines.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-4-(trifluoromethyl)pyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, allowing for the synthesis of biaryl and heteroaryl-aryl compounds.[1] The reaction of this compound with various arylboronic acids provides access to a wide range of 2-aryl-4-(trifluoromethyl)pyridines.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 70-80 |
Note: Yields are estimated based on similar Suzuki-Miyaura coupling reactions and may vary depending on the specific substrate and reaction conditions.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).[1]
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) and degassed water (1 mL) to the flask.[1]
-
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., Ethyl acetate (B1210297), 3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[1]
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., Hexane/Ethyl acetate gradient) to afford the desired coupled product.[1]
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-(trifluoromethyl)pyridines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method allows for the coupling of this compound with a wide range of primary and secondary amines.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 80-90 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 12-24 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 70-80 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 12-24 | 65-75 |
Note: Yields are based on representative examples from the literature for the amination of bromopyridines and may require optimization for this specific substrate.[3][4]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine (B1218219) Ligand (e.g., XPhos or BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and NaOtBu (1.4 equivalents).[3]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add this compound (1.0 equivalent), the amine (1.2 equivalents), and anhydrous toluene via syringe.[3]
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-(trifluoromethyl)pyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[5] This reaction is valuable for introducing alkynyl moieties that can serve as handles for further synthetic transformations.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 100 | 3 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 60 | 6 | 70-80 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 80 | 4 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 60 | 5 | 65-75 |
Note: Yields are based on established methods for Sonogashira coupling of bromopyridines and may require optimization.[5]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by triethylamine (2.0-3.0 equiv). Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.[5]
-
Reaction Execution: Heat the reaction to the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired alkynylpyridine.[5]
Visualization: Sonogashira Coupling Experimental Workflow
Caption: General workflow for Sonogashira coupling.
Synthesis of Pyrazolo[4,3-b]pyridines
Fused heterocyclic systems like pyrazolo[4,3-b]pyridines are of significant interest in drug discovery. A common route to this scaffold involves the reaction of a 3-amino-2-halopyridine derivative with a suitable cyclization partner. An analogous synthesis can be adapted from the reaction of 2-chloro-3-nitropyridines.
Experimental Protocol: Synthesis of a Pyrazolo[4,3-b]pyridine Derivative
This protocol is adapted from the synthesis of similar pyrazolo[4,3-b]pyridine systems.[6]
Step 1: Amination of this compound (Follow the Buchwald-Hartwig protocol in Section 2 with a suitable amine, for example, 2-nitrophenylamine)
Step 2: Reduction of the Nitro Group (Standard reduction conditions, e.g., SnCl₂/HCl or H₂/Pd-C)
Step 3: Diazotization and Intramolecular Cyclization
-
Diazotization: Dissolve the resulting diamine from Step 2 in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C and add a solution of sodium nitrite (B80452) (NaNO₂) dropwise.
-
Cyclization: Stir the reaction mixture at low temperature for a specified time to allow for intramolecular cyclization to the pyrazolopyridine core.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify by column chromatography.
Visualization: Pyrazolo[4,3-b]pyridine Synthesis Pathway
Caption: Synthetic pathway to pyrazolo[4,3-b]pyridines.
Synthesis of Furo[3,2-b]pyridines via Sonogashira Coupling and Intramolecular Cyclization
Furo[3,2-b]pyridines are another important class of fused heterocycles. A versatile approach to their synthesis involves an initial Sonogashira coupling to introduce an alkynyl group, followed by an intramolecular cyclization. This strategy requires a nucleophilic group ortho to the bromine, which can be introduced via a preceding reaction step.
Experimental Protocol: Synthesis of a Furo[3,2-b]pyridine (B1253681) Derivative
This protocol is a conceptual adaptation based on known methodologies for the synthesis of furopyridines.
Step 1: Introduction of a Hydroxyl Group at the 3-Position This can be achieved through various methods, such as a directed ortho-metalation of a protected 2-aminopyridine (B139424) followed by reaction with an electrophilic oxygen source, and subsequent deprotection and diazotization/hydrolysis. A more direct, albeit potentially low-yielding, approach could involve nucleophilic aromatic substitution under harsh conditions. For this protocol, we assume the availability of 2-bromo-3-hydroxy-4-(trifluoromethyl)pyridine.
Step 2: Sonogashira Coupling
-
Follow the Sonogashira coupling protocol as described in Section 3, using 2-bromo-3-hydroxy-4-(trifluoromethyl)pyridine as the starting material and a suitable terminal alkyne.
Step 3: Intramolecular Cyclization
-
Reaction Setup: Dissolve the product from the Sonogashira coupling in a suitable solvent (e.g., DMF or toluene).
-
Base-Mediated Cyclization: Add a base (e.g., potassium carbonate or sodium hydride) to the solution and heat to facilitate the intramolecular cyclization of the hydroxyl group onto the alkyne.
-
Work-up and Purification: After completion, quench the reaction, extract the product, and purify by column chromatography to yield the furo[3,2-b]pyridine derivative.
Visualization: Furo[3,2-b]pyridine Synthesis Pathway
Caption: Pathway to furo[3,2-b]pyridines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging 2-Bromo-4-(trifluoromethyl)pyridine in various palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom makes this pyridine (B92270) derivative a versatile building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications.
Introduction
This compound is a key substrate in modern organic synthesis due to its susceptibility to a range of palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, enable the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold particularly attractive for medicinal chemistry.
General Reaction Scheme
The core of these transformations involves the palladium-catalyzed coupling of this compound with a suitable coupling partner.
Caption: General scheme of palladium-catalyzed cross-coupling.
Data Presentation: A Comparative Overview of Coupling Reactions
While specific quantitative data for this compound can be limited in publicly available literature, the following tables summarize representative yields and conditions for analogous substrates, such as 4-Bromo-2,6-bis(trifluoromethyl)pyridine, providing a strong predictive framework. Optimization for this compound is recommended.
Table 1: Suzuki-Miyaura Coupling of (Hetero)aryl Boronic Acids
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 16 | 80-90 (estimated) |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ | Toluene | 110 | 12 | 75-85 (estimated) |
Yields are estimated based on reactions with analogous substrates.[1]
Table 2: Buchwald-Hartwig Amination with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Good to Excellent |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | Good to Excellent |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 90 | 16 | Good to Excellent |
Qualitative yield descriptions are based on the general robustness of the Buchwald-Hartwig amination for similar substrates.[2]
Table 3: Sonogashira Coupling with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | 60 | 16 | High |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 80 | 12 | High |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DMF | 80 | 12 | High (Copper-free) |
Yields are described qualitatively based on protocols for analogous electron-deficient aryl bromides.[3]
Experimental Protocols
The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or equivalent reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).[4]
-
Add the anhydrous solvent and, if applicable, degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).[4]
-
Stir the reaction mixture at the specified temperature (typically between 80-120 °C) for the indicated time (typically 12-24 hours).[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos, BINAP, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or sealed tube, add the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equivalents).[2]
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 equivalent), the amine (1.2 equivalents), and the anhydrous solvent via syringe.[2]
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (for traditional method)
-
Amine base (e.g., Et₃N, DIPA) or inorganic base (e.g., Cs₂CO₃ for copper-free)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, DMF)
-
Schlenk flask
-
Inert gas supply (Nitrogen or Argon)
Procedure (Copper-Cocatalyzed):
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), the palladium catalyst (1-3 mol%), and copper(I) iodide (2-5 mol%).[3]
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Add the amine base (2-3 equivalents).[3]
-
Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with a suitable organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Visualizations
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General catalytic cycle for cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the typical laboratory workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for cross-coupling.
Decision Tree for Selecting a Cross-Coupling Reaction
This diagram provides a simplified decision-making process for choosing the appropriate cross-coupling reaction based on the desired bond formation.
Caption: Decision tree for reaction selection.
References
Application Notes and Protocols for the Derivatization of 2-Bromo-4-(trifluoromethyl)pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(trifluoromethyl)pyridine is a versatile building block in medicinal chemistry, offering a unique combination of reactive sites and beneficial physicochemical properties for the development of novel therapeutics. The strategic placement of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the pyridine (B92270) ring provides a powerful scaffold for derivatization. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of molecular fragments. The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
This document provides detailed application notes and experimental protocols for the derivatization of this compound via three principal cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions are fundamental in drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of diverse libraries of compounds for biological screening.
Key Derivatization Reactions
The primary utility of this compound in drug discovery lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, activates the C-Br bond, making it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, pairing the bromopyridine with various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-pyridine structures, which are common motifs in kinase inhibitors and other therapeutic agents.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling this compound with a diverse range of primary and secondary amines. This reaction is crucial for introducing nitrogen-containing functional groups, which can act as key pharmacophores, hydrogen bond donors or acceptors, and improve the pharmacokinetic properties of drug candidates.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. The resulting alkynyl-pyridines are valuable intermediates that can be further elaborated or can themselves be part of a pharmacophore, interacting with biological targets.
Data Presentation
The following tables summarize representative reaction conditions and yields for the derivatization of bromopyridines. While specific data for this compound is limited in publicly available literature, the provided data for analogous substrates serves as a strong starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%) | Choice of catalyst and ligand is crucial and substrate-dependent. |
| Ligand | PPh₃, dppf | Often incorporated in the palladium catalyst. |
| Base | K₂CO₃ (2.0 eq), Cs₂CO₃ (2.0 eq), K₃PO₄ (2.0 eq) | Base strength can influence reaction rate and yield. |
| Solvent | 1,4-Dioxane (B91453)/H₂O, Toluene (B28343)/H₂O, DMF | A mixture of organic solvent and water is common. |
| Temperature | 80-120 °C | Heating is typically required to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
| Yield | 46-95% (for analogous substrates)[2] | Highly dependent on the specific coupling partners and conditions. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%) | Pre-catalysts are often used for convenience and reproducibility. |
| Ligand | XPhos (2-4 mol%), RuPhos (2-4 mol%), BINAP (1-3 mol%) | Bulky, electron-rich phosphine (B1218219) ligands are generally effective.[3] |
| Base | NaOtBu (1.2-1.5 eq), K₃PO₄ (2.0 eq), Cs₂CO₃ (2.0 eq) | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous conditions are essential. |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
| Yield | Good to excellent (for analogous substrates)[4] | Varies with the amine and aryl halide. |
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(PPh₃)₂ (1-3 mol%) | A variety of palladium sources can be used. |
| Copper(I) Co-catalyst | CuI (2-10 mol%) | Often used, but copper-free conditions are also possible. |
| Base | Et₃N, DIPA, Cs₂CO₃ | An amine base is typically used as the solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous and anaerobic conditions are often required. |
| Temperature | Room Temperature to 100 °C | Milder conditions are often possible compared to other couplings. |
| Reaction Time | 2-16 hours | Generally faster than Suzuki or Buchwald-Hartwig reactions. |
| Yield | Good to excellent (for analogous substrates)[5] | Dependent on the alkyne and reaction conditions. |
Experimental Protocols
The following are detailed, representative protocols for the derivatization of this compound. Note: These protocols are generalized and may require optimization for specific substrates to achieve the best results.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-4-(trifluoromethyl)pyridine.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
NaOtBu (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(trifluoromethyl)pyridine (B24480) derivative.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-4-(trifluoromethyl)pyridine.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the derivatization of this compound and subsequent biological evaluation.
References
Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective functionalization of 2-Bromo-4-(trifluoromethyl)pyridine, a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position and a strong electron-withdrawing trifluoromethyl group at the 4-position dictates its reactivity, primarily enabling functionalization at the C2 and C6 positions through various modern synthetic methodologies.
Overview of Reactivity
The pyridine (B92270) ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing nature of the trifluoromethyl group. This electronic profile governs its reactivity in several key transformations:
-
Cross-Coupling Reactions: The C2-bromine bond is highly susceptible to oxidative addition to palladium(0) complexes, making it an excellent handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are regioselective for the C2 position.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring activates the C2 and C6 positions towards nucleophilic attack. While the bromine at C2 is a good leaving group, strong nucleophiles can also displace a hydrogen atom at the C6 position under certain conditions. Nucleophilic aromatic substitution on pyridines generally occurs preferentially at the 2- and 4-positions.[1]
-
Directed Metalation: The nitrogen atom of the pyridine ring can direct metalation to the adjacent C3 position. However, the presence of the bromine at C2 makes halogen-metal exchange a more common pathway for functionalization at this position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the C2-position of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the pyridine and a variety of aryl, heteroaryl, or alkyl groups using boronic acids or their esters.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Est. >80 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | Est. >85 |
| Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 110 | 12 | Est. >75 |
| Yields are estimated based on similar Suzuki-Miyaura coupling reactions on related substrates.[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).[2]
-
Add the anhydrous, degassed solvent (e.g., Toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).[3]
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 2-amino-4-(trifluoromethyl)pyridine (B24480) derivatives by coupling with a wide range of primary and secondary amines.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | Est. >80 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | Est. >90 |
| Ammonia (aq.) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH/H₂O | 100 | 24 | High |
| Yields are estimated based on general Buchwald-Hartwig amination protocols.[4] A patent describes the synthesis of 2-amino-4-trifluoromethylpyridine from 2,6-dichloro-4-trifluoromethylpyridine and ammonia, followed by dehalogenation, indicating the feasibility of amination at the 2-position.[3] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%).[5]
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the base (e.g., NaOtBu, 1.4 eq.), this compound (1.0 eq.), and the amine (1.2 eq.).[4]
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a C-C triple bond at the C2 position by reacting with a terminal alkyne.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Table 3: Representative Conditions for Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu(I) salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N (2) | THF | RT | 3 | Est. >85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPA (2) | Toluene | 50 | 6 | Est. >90 |
| 1-Hexyne | Pd(OAc)₂/XPhos (2/4) | CuI (1) | Cs₂CO₃ (2) | Dioxane | 80 | 12 | Est. >80 |
| Yields are estimated based on general Sonogashira coupling protocols.[6][7] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) salt (e.g., CuI, 1 mol%).[6]
-
Add the anhydrous, degassed solvent (e.g., THF).
-
Add the amine base (e.g., Et₃N, 2 eq.) and the terminal alkyne (1.1 eq.).
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, primarily at the C2 and C6 positions. For this compound, reaction with strong nucleophiles can lead to substitution of the bromide at C2.
General Reaction Scheme:
Caption: Nucleophilic aromatic substitution on this compound.
Table 4: Representative Conditions for Nucleophilic Aromatic Substitution
| Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Sodium methoxide | (1.2) | Methanol | Reflux | 6 | 2-Methoxy-4-(trifluoromethyl)pyridine | High |
| Sodium thiophenoxide | K₂CO₃ (2) | DMF | 100 | 12 | 2-(Phenylthio)-4-(trifluoromethyl)pyridine | Good |
| Piperidine | (excess) | Neat | 120 | 24 | 2-(Piperidin-1-yl)-4-(trifluoromethyl)pyridine | Moderate |
| Yields and conditions are estimated based on general principles of SNAr on electron-deficient pyridines.[8][9] |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
To a round-bottom flask, add this compound (1.0 eq.) and the solvent (e.g., DMF).
-
Add the nucleophile (1.2-2.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).[8]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Other Functionalization Methods
C-H Functionalization
Direct C-H functionalization of pyridines is a growing area of research, offering atom-economical routes to substituted pyridines.[10] For this compound, C-H functionalization could potentially occur at the C3, C5, or C6 positions. Palladium-catalyzed C-H arylation has been demonstrated on various arylpyridines.[11][12][13][14][15] The regioselectivity would be influenced by the directing effects of the existing substituents and the reaction conditions.
Lithiation and Grignard Reagent Formation
Halogen-metal exchange is a common method to generate organometallic reagents from aryl halides. Treatment of this compound with a strong organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures would likely lead to the formation of 2-lithio-4-(trifluoromethyl)pyridine. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C2 position.
Similarly, the formation of a Grignard reagent, 2-(magnesiobromo)-4-(trifluoromethyl)pyridine, can be achieved by reacting with magnesium metal.[16] This organometallic species can then be used in reactions with electrophiles such as aldehydes, ketones, and carbon dioxide.
Logical Workflow for Functionalization Strategy
Caption: Decision tree for regioselective functionalization strategies.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of substituted pyridines. The regioselectivity of its functionalization is primarily dictated by the position of the bromine atom and the electronic nature of the pyridine ring. Palladium-catalyzed cross-coupling reactions and halogen-metal exchange provide reliable methods for functionalization at the C2 position. Nucleophilic aromatic substitution offers a route to introduce heteroatom nucleophiles at the same position. While direct C-H functionalization at other positions is an emerging area, the established methods detailed in these notes provide a robust toolkit for the synthesis of a wide array of novel 4-(trifluoromethyl)pyridine (B1295354) derivatives for applications in drug discovery and materials science.
References
- 1. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 11. Palladium-Catalyzed C–H Arylation Using Aryltrifluoroborates in Conjunction with a MnIII Oxidant under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C-H Arylation Using Aryltrifluoroborates in Conjunction with a MnIII Oxidant under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Bromo-4-(trifluoromethyl)pyridine. The information provided is designed to help overcome common challenges and optimize reaction conditions for this important synthetic transformation.
Troubleshooting Guide
This section addresses specific issues that users might encounter during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?
Answer:
Low yields in the Suzuki coupling of this compound are a frequent challenge and can stem from several factors. The electron-deficient nature of the pyridine (B92270) ring, due to the trifluoromethyl group, and the potential for the nitrogen atom to coordinate with the metal catalyst can complicate the reaction.[1][2] Key areas to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species.[1][3] The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue by sterically shielding the palladium center.[1]
-
Inefficient Transmetalation: The transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium complex, can be slow for electron-deficient substrates.[3]
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1][3] Using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts can help prevent this side reaction.[1][4]
-
Homocoupling of the Boronic Acid: This side reaction can be promoted by the presence of oxygen.[4] Rigorous degassing of the reaction mixture is crucial. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also mitigate this issue.[4]
Question 2: I am observing a significant amount of debrominated starting material, 4-(trifluoromethyl)pyridine. What is causing this and how can I prevent it?
Answer:
The formation of a dehalogenated (debrominated) byproduct occurs when the aryl halide is reduced instead of coupled.[5] This is a common side reaction in Suzuki couplings.
-
Potential Causes:
-
Source of Hydride: After the oxidative addition of this compound to the Pd(0) catalyst, the resulting complex may react with a hydride source in the mixture. This can come from solvents (like THF), bases, or impurities.[5]
-
Slow Transmetalation: If the transmetalation step is slow, the intermediate palladium-aryl complex has more time to undergo side reactions like dehalogenation.[5]
-
-
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can act as hydride donors. Consider switching to bases like K₃PO₄ or Cs₂CO₃.[5]
-
Optimize Catalyst System: A more active catalyst system with bulky, electron-rich ligands can accelerate the desired cross-coupling pathway over the reduction pathway.[2]
-
Ensure Anhydrous Conditions (if applicable): While some Suzuki reactions benefit from water, in cases of significant dehalogenation, ensuring anhydrous conditions might be beneficial.
-
Question 3: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?
Answer:
A sluggish reaction can be due to several factors related to the reaction setup and conditions.
-
Potential Causes & Solutions:
-
Inadequate Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is slow at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-120 °C may improve the rate.[4][6] However, be aware that excessive heat can also lead to catalyst decomposition.[4]
-
Poor Mixing: For heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of all components, including the base and catalyst.[5]
-
Catalyst and Ligand Choice: The catalyst and ligand system may not be active enough for this specific substrate. Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary.[2][6]
-
Solvent Effects: The choice of solvent can significantly impact solubility and reaction rates. Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and DME, often with the addition of water.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: Which is a better coupling partner: a boronic acid or a boronic acid pinacol ester?
A1: While boronic acids are commonly used, boronic acid pinacol esters are often more stable and less prone to protodeboronation, which can be a significant side reaction, especially with heteroaryl substrates.[1][5] If you are experiencing issues with boronic acid stability, switching to the corresponding pinacol ester is a recommended strategy.[5]
Q2: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?
A2: The base plays a crucial role in the catalytic cycle. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is necessary for the transmetalation step.[1] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For electron-deficient substrates like this compound, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1]
Q3: Is it necessary to run the Suzuki coupling of this compound under an inert atmosphere?
A3: Yes, it is critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation.[4][5] Oxygen can also promote the homocoupling of the boronic acid.[4] Therefore, it is essential to thoroughly degas the solvents and maintain the reaction under a positive pressure of an inert gas such as argon or nitrogen.[5]
Q4: Can I use 2-Chloro-4-(trifluoromethyl)pyridine instead of the bromo derivative?
A4: While 2-chloropyridines are often more readily available and cost-effective, they are generally less reactive than their bromo counterparts.[1][8] While modern, highly active catalyst systems have made the coupling of 2-chloropyridines more feasible, you will likely need to employ more forcing conditions (e.g., more active catalysts, stronger bases, higher temperatures) to achieve good yields compared to the 2-bromo derivative.[1]
Data Presentation
The following tables summarize reaction conditions from the literature for Suzuki couplings of similar electron-deficient bromopyridines, which can serve as a starting point for optimizing the coupling of this compound.
Table 1: Exemplary Conditions for Suzuki Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine [7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 18 | 70-80 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88-98 |
Yields are estimated based on similar Suzuki-Miyaura coupling reactions and may vary.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific substrates.[1][7]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the organoboron reagent (1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (if required, 1-10 mol%).[1][6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).[6][7]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the indicated time (typically 12-24 hours).[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[6][7]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.[6][7]
Visualizations
References
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-Bromo-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The primary side reactions encountered with this electron-deficient substrate are hydrodehalogenation and homocoupling (dimerization) of the starting materials.[1] Hydrodehalogenation results in the formation of 4-(trifluoromethyl)pyridine, while homocoupling can produce either 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) or a biaryl species from the amine coupling partner.
Q2: What causes hydrodehalogenation and how can it be minimized?
A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions.[2] It can be promoted by the presence of protic impurities (like water), or it can occur as a competing pathway to the desired reductive elimination. To minimize hydrodehalogenation, it is crucial to use anhydrous solvents and reagents, and to work under strictly anaerobic conditions. The choice of ligand is also critical; bulky, electron-rich phosphine (B1218219) ligands, such as XPhos or SPhos, can accelerate the desired C-N bond formation, thereby outcompeting the hydrodehalogenation pathway.[1]
Q3: How can I prevent the homocoupling of my starting materials?
A3: Homocoupling of the aryl halide is more likely to occur at higher reaction temperatures and with less active catalyst systems.[1] To mitigate this, it may be beneficial to lower the reaction temperature. Additionally, ensuring the use of a highly active and efficient catalyst system can favor the desired cross-coupling reaction over dimerization.
Q4: My primary amine is undergoing diarylation. How can I promote monoarylation?
A4: Diarylation can occur when the mono-arylated product is more reactive than the starting primary amine. To favor monoarylation, you can employ a slight excess of the primary amine. The use of specific bulky ligands, such as BrettPhos, is also known to promote monoarylation.[1] Slow addition of the this compound to the reaction mixture can also be an effective strategy.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing low to no yield of the desired aminated product, consider the following troubleshooting steps:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to its deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands like those from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig groups. These ligands help to shield the palladium center and disfavor coordination with the pyridine nitrogen.[1]
-
-
Inefficient Oxidative Addition: While aryl bromides are generally reactive, inefficient oxidative addition can still be a limiting factor.
-
Solution: Ensure your palladium source is an active Pd(0) species. Using pre-catalysts (e.g., G2, G3, or G4) can provide more reliable results.[1]
-
-
Base Incompatibility: The choice of base is crucial and can significantly impact the reaction outcome.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if your substrate has base-sensitive functional groups, consider screening weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).
-
Issue 2: Significant Side Product Formation
The table below summarizes recommended starting conditions to minimize common side reactions when using different classes of amines with this compound.
| Amine Type | Common Side Reaction(s) | Recommended Ligand(s) | Recommended Base(s) | Solvent & Temperature | Key Considerations |
| Primary Alkylamines | Hydrodehalogenation, Diarylation | BrettPhos, XPhos | NaOtBu, LHMDS | Toluene, Dioxane (80-110 °C) | Use a slight excess of the amine to favor monoarylation.[1] |
| Secondary Alkylamines | Hydrodehalogenation | XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane (80-110 °C) | Ensure strictly anhydrous conditions to minimize hydrodehalogenation.[1] |
| Anilines | Hydrodehalogenation | XPhos, SPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane (90-110 °C) | Bulky ligands are effective at promoting C-N coupling over side reactions.[1] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd)
-
Phosphine ligand (e.g., XPhos, 0.048 mmol, 4.8 mol %)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Caption: Competing pathways: desired amination versus common side reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Bromo-4-(trifluoromethyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 2-Bromo-4-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
General Considerations
The presence of the electron-withdrawing trifluoromethyl group and the pyridine (B92270) nitrogen atom significantly influences the reactivity of this compound in cross-coupling reactions. These features generally activate the C-Br bond towards oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions. However, the pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Careful selection of the catalyst, ligand, and reaction conditions is therefore crucial for a successful transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron reagents.
Troubleshooting and FAQs for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is giving a low or no yield. What are the common causes and how can I address them?
A1: Low yields in Suzuki couplings with electron-deficient bromopyridines are a common challenge. Several factors could be contributing to this issue:
-
Inactive Catalyst or Inappropriate Ligand: The choice of palladium precursor and ligand is critical. For electron-deficient substrates, standard catalysts may not be sufficient.
-
Solution: Screen a variety of palladium catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos are often effective in these cases. Pre-formed palladium(0) sources like Pd(PPh₃)₄ can also be beneficial.[1]
-
-
Suboptimal Base or Solvent: The base is crucial for the activation of the boronic acid, and the solvent affects the solubility of all reaction components.
-
Solution: A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene (B28343), 1,4-Dioxane, DME) is recommended.[2][3] A biphasic system with water is often used to facilitate the dissolution of the base.[3]
-
-
Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition (protodeboronation) under the reaction conditions.
-
Solution: Use fresh, high-quality boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol (B44631) esters).[1]
-
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.
-
Solution: Monitor the reaction progress by TLC or LC-MS and consider increasing the reaction time or temperature if necessary. Temperatures between 80-120 °C are typical.[3]
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
-
Solution: Ensure thorough degassing of your reaction mixture and solvent.[1] Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various boronic acids. While specific data for this compound is limited in the literature, these examples with analogous substrates provide a good starting point for optimization.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 75-85 |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF | 80 | 18 | 70-80 |
Yields are estimated based on reactions with similar bromopyridine substrates and may vary.[4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 1-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (if required), and the base (2-3 eq.).[3]
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).[3]
-
Stir the reaction mixture at the specified temperature (typically between 80-120 °C) for the indicated time (typically 12-24 hours).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.
Troubleshooting and FAQs for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is failing or giving low yields. What are the likely causes?
A1: Several factors can lead to poor outcomes in Buchwald-Hartwig aminations:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[5] Impurities in the starting materials or solvents can also poison the catalyst.[1]
-
Inappropriate Base: The choice of base is critical and depends on the amine and the substrate's functional groups.
-
Solution: Strong, non-nucleophilic bases like NaOtBu are commonly used. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered.[1]
-
-
Side Reactions: Hydrodehalogenation, where the bromine is replaced by hydrogen, is a common side reaction, particularly with primary amines.[1]
-
Solution: Careful selection of the ligand and optimization of reaction conditions can help to minimize this side reaction.[1]
-
Q2: Can I use aqueous ammonia (B1221849) as the amine source?
A2: While challenging, recent developments in ligand design have enabled the use of aqueous ammonia in Buchwald-Hartwig aminations.[7][8] Specialized catalyst systems are typically required for this transformation.
Quantitative Data for Buchwald-Hartwig Amination
The following table provides representative reaction conditions for the Buchwald-Hartwig amination of a similar substrate, 4-Bromo-2,6-bis(trifluoromethyl)pyridine, with various amines.
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >95 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 80-90 |
| Diethylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 75-85 |
Data is for the analogous 4-Bromo-2,6-bis(trifluoromethyl)pyridine and may vary for the 2-bromo isomer.[6]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (2 mol%), the ligand (4 mol%), and the base (1.4 equivalents).[6]
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 equivalent), the amine (1.2 equivalents), and anhydrous toluene via syringe.[6]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[6]
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.[6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.
Troubleshooting and FAQs for Sonogashira Coupling
Q1: My Sonogashira coupling is giving a low yield. What should I investigate first?
A1: For low-yielding Sonogashira reactions with electron-deficient aryl bromides, consider the following:
-
Catalyst System: The choice of palladium source and ligand is crucial. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.[9]
-
Copper Co-catalyst: While copper(I) salts can accelerate the reaction, they also promote the undesirable homocoupling of the alkyne (Glaser coupling). If you observe a significant amount of the homocoupled byproduct, consider running the reaction under copper-free conditions.[9]
-
Base and Solvent: Amine bases like triethylamine (B128534) or diisopropylamine (B44863) are commonly used. The choice of solvent can also significantly impact the reaction outcome.[10]
-
Temperature: While many Sonogashira reactions proceed at room temperature, electron-deficient aryl bromides may require elevated temperatures (e.g., 60-80 °C) to facilitate the oxidative addition step.[9]
Q2: I am seeing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A2: Glaser coupling is a common side reaction in Sonogashira couplings.
-
Solution: Running the reaction under copper-free conditions is the most effective way to prevent this side reaction.[9] If a copper co-catalyst is necessary, ensuring strictly anaerobic conditions can help to minimize homocoupling.
Quantitative Data for Sonogashira Coupling
The following table summarizes representative reaction conditions for the Sonogashira coupling of various bromopyridine substrates.
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | DMF | 100 | 3-24 | >80 |
| 4-Propylphenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 85 |
| 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 |
Yields are based on reactions with other bromopyridine derivatives and are for estimation purposes.[11]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for a standard palladium/copper-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Et₃N, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.1 - 1.5 equiv.), the palladium catalyst (1-3 mol%), and copper(I) iodide (2-5 mol%).[10]
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.[10]
-
Add the amine base (2-3 equiv.).[10]
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Visualizations
Caption: A logical workflow for catalyst selection and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 2-Bromo-4-(trifluoromethyl)pyridine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of products derived from reactions involving 2-Bromo-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take to purify my crude product from a reaction with this compound?
A standard initial workup involves an aqueous wash to remove water-soluble impurities. Typically, the reaction mixture is diluted with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758), and then washed with water and brine.[1][2] For reactions involving basic or acidic components, an acid or base wash can be employed. For example, a dilute acid wash (e.g., 1N HCl) can help remove unreacted basic starting materials.[3]
Q2: My product, a substituted 4-(trifluoromethyl)pyridine, shows significant peak tailing during silica (B1680970) gel chromatography. How can I resolve this?
Peak tailing is a common issue for basic compounds like pyridine (B92270) derivatives on acidic silica gel.[3] To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1% by volume), can be added to the eluent.[3] This neutralizes the acidic silanol (B1196071) groups on the silica surface, leading to more symmetrical peaks. Alternatively, using a less acidic stationary phase like neutral or basic alumina (B75360) can be beneficial for acid-sensitive compounds.[3]
Q3: I am having trouble removing the palladium catalyst from my Suzuki or Buchwald-Hartwig coupling reaction product. What are the recommended methods?
Residual palladium can often be removed by filtration through a pad of Celite®.[4][5] For more persistent palladium contamination, treatment with activated carbon can be effective; however, be aware that this may also lead to some product loss.[6] Another efficient method is the use of commercially available metal scavengers, which are resins functionalized with groups that chelate palladium.[6]
Q4: My fluorinated pyridine derivative is an oil and does not crystallize. What purification techniques can I use?
For non-crystalline (oily) products, silica gel column chromatography is the most common and effective purification method.[7] If standard chromatography fails to provide adequate separation, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution, although it is generally more costly and may result in lower yields.[3]
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
Problem: My desired product is co-eluting with an impurity during column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the eluent system by testing different solvent mixtures and gradients with Thin Layer Chromatography (TLC) first. A common starting point is a gradient of ethyl acetate in hexanes.[1][2] |
| Column Overload | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[7] |
| Similar Polarity of Compounds | If resolution is still poor with an optimized solvent system, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.[3] |
Issue 2: Product Decomposition During Purification
Problem: I am observing decomposition of my product during purification on silica gel.
| Possible Cause | Suggested Solution |
| Acidity of Silica Gel | The acidic nature of silica gel can degrade sensitive compounds. Neutralize the silica gel by preparing a slurry with your eluent containing a small amount of triethylamine (0.1-1%).[3] |
| Prolonged Contact Time | Minimize the time your compound spends on the column by running the chromatography as efficiently as possible without compromising separation.[3] |
| Alternative Stationary Phase | Use a more inert stationary phase like neutral or basic alumina.[3] |
Issue 3: Difficulty with Recrystallization
Problem: My solid product "oils out" or fails to crystallize from solution.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent even at low temperatures. Experiment with a range of single solvents of varying polarities. Common solvents for pyridine derivatives include ethanol, methanol, and ethyl acetate, or mixtures with water.[7] |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation. |
| Supersaturation | If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites, or add a seed crystal of the pure compound if available. |
| Two-Solvent System | If a single solvent is not effective, dissolve the compound in a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy, then gently heat to clarify before cooling.[7] |
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical 4-Aryl-2-(trifluoromethyl)pyridine
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography | 75 | >98 | 80 | Effective for most impurities, can be time-consuming.[3] |
| Recrystallization | 75 | >99 | 65 | Can provide high purity but may have lower yield.[3] |
| Acid-Base Extraction | 75 | 90 | 95 | Good for removing acidic or basic impurities, but not neutral ones.[3] |
| Preparative HPLC | 75 | >99.5 | 50 | Offers the highest purity but is often associated with lower yields and higher cost.[3] |
Note: The data in this table is illustrative, and actual results will vary depending on the specific compound and impurities.
Experimental Protocols
Protocol 1: General Workup and Flash Chromatography for a Suzuki Coupling Product
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and then brine.[1] Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.3 for the desired product.[3]
-
Column Preparation: Pack a flash chromatography column with silica gel, equilibrating with the chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate).[8] Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[8]
Protocol 2: Removal of Palladium Catalyst using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[6]
-
Stirring: Stir the suspension at room temperature for 1-4 hours.[6]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[6]
-
Washing: Thoroughly wash the Celite pad with the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Managing Reaction Exotherms with 2-Bromo-4-(trifluoromethyl)pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing potential reaction exotherms when working with 2-Bromo-4-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical. Key hazards include:
-
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: It can cause skin and serious eye irritation.[1]
-
Reactivity: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] Reactions with these can be exothermic.
-
Thermal Decomposition: At elevated temperatures, it can decompose to release toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[2]
Q2: What makes reactions with this compound potentially exothermic?
A2: The pyridine (B92270) ring is activated by the electron-withdrawing trifluoromethyl group, making the bromine atom a good leaving group in nucleophilic substitution and cross-coupling reactions.[4] Many of these reactions, particularly with strong nucleophiles or organometallic reagents, are inherently exothermic. The formation of new carbon-carbon or carbon-nitrogen bonds is energetically favorable and can release significant heat.
Q3: What types of reactions involving this compound have a high potential for dangerous exotherms?
A3: Several common reaction types warrant careful thermal management:
-
Lithiation/Metathesis: Reactions with organolithium reagents (e.g., n-BuLi, t-BuLi) to form a lithiated pyridine species are typically very fast and highly exothermic.
-
Grignard Reagent Formation/Reaction: The formation of a Grignard reagent from this compound and magnesium, as well as subsequent reactions of the Grignard reagent, can be exothermic.
-
Nucleophilic Aromatic Substitution (SNAr): Reactions with strong nucleophiles like alkoxides, amides, or thiolates can be highly exothermic.
-
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): While the catalytic nature of these reactions can help moderate the overall heat release, rapid catalyst turnover with a highly active substrate can still lead to significant heat evolution, especially on a larger scale.
Q4: How can I assess the potential for a thermal runaway reaction?
A4: A thorough risk assessment is crucial before performing a reaction on scale. This should include:
-
Literature Review: Search for reports of similar reactions to understand potential hazards.
-
Calorimetry Studies: For reactions being scaled up, reaction calorimetry (RC1) or differential scanning calorimetry (DSC) can provide quantitative data on the heat of reaction, onset temperature of decomposition, and maximum temperature of the synthesis reaction (MTSR).
-
Small-Scale Trials: Always conduct small-scale experiments with careful temperature monitoring before attempting a larger scale reaction.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Possible Cause:
-
The rate of addition of a highly reactive reagent (e.g., organolithium, Grignard reagent) is too fast.
-
Inadequate cooling or stirring.
-
"Induction period" followed by a sudden, rapid reaction.
Solutions:
-
Stop the Addition: Immediately cease the addition of the reagent.
-
Increase Cooling: Ensure the cooling bath is at the target temperature and has sufficient capacity. Add more coolant if necessary.
-
Enhance Stirring: Verify that the stirring is vigorous enough to ensure efficient heat transfer to the cooling bath.
-
Quench if Necessary: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-cooled, appropriate quenching agent (see quenching protocols below).
Issue 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm
Possible Cause:
-
An induction period, often seen in Grignard reagent formation, where the reaction is slow to start. Reagents can accumulate and then react rapidly once initiated.
Solutions:
-
Controlled Initiation: For Grignard reactions, consider adding a small crystal of iodine or a few drops of a pre-formed Grignard reagent to initiate the reaction on a small scale before proceeding with the main addition.
-
Slow Reagent Addition: Add the reagent slowly and monitor for any signs of reaction (e.g., a slight temperature increase, bubbling) before increasing the addition rate.
-
Maintain Cooling: Keep the reaction mixture at the target temperature even if no reaction is immediately apparent.
Issue 3: Localized Hotspots in the Reaction Mixture
Possible Cause:
-
Poor mixing/stirring, leading to a localized concentration of reagents and a localized exotherm.
Solutions:
-
Improve Agitation: Use an appropriately sized stir bar or an overhead stirrer for larger volumes to ensure the reaction mixture is homogeneous.
-
Sub-surface Addition: For semi-batch reactions, add the reagent below the surface of the reaction mixture to promote rapid mixing.
Data Presentation
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 175205-81-9 | [5][6] |
| Molecular Formula | C₆H₃BrF₃N | [5][6] |
| Molecular Weight | 225.99 g/mol | [5][6] |
| Boiling Point | 84-85 °C / 14 mmHg | [5][6] |
| Density | 1.827 g/mL at 25 °C | [5][6] |
| Flash Point | 73 °C (163.4 °F) | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [2] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides, Hydrogen halides | [2] |
Table 2: General Parameters for Managing Exothermic Reactions
| Parameter | Recommendation | Rationale |
| Reaction Scale | Start with small-scale reactions (mmol) before scaling up. | To assess the exothermic potential and optimize conditions safely. |
| Cooling | Use an external cooling bath (ice/water, dry ice/acetone) and ensure efficient heat transfer. | To dissipate the heat generated by the reaction and maintain the desired temperature. |
| Addition Rate | Add reactive reagents slowly and controllably, monitoring the internal temperature. | To control the rate of heat generation. |
| Stirring | Ensure vigorous and efficient stirring throughout the reaction. | To prevent localized hotspots and ensure even temperature distribution. |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (Nitrogen or Argon), especially with organometallic reagents. | To prevent reaction with atmospheric oxygen and moisture, which can be exothermic. |
| Quenching | Have an appropriate quenching agent ready and cooled. | For emergency shutdown of the reaction if the exotherm becomes uncontrollable. |
Experimental Protocols
Protocol 1: General Procedure for Lithiation at Low Temperature
This is a generalized procedure and should be optimized for specific substrates and electrophiles.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq.) in a dry, aprotic solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the organolithium reagent (e.g., n-BuLi, 1.0-1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the reaction mixture at -78 °C for the desired time.
-
Electrophile Addition: Add the electrophile slowly at -78 °C.
-
Warming: Allow the reaction to warm slowly to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction
This is a representative protocol and should be optimized for the specific boronic acid and reaction conditions.
-
Apparatus Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Use a heating mantle with a temperature controller and an external thermometer.
-
Monitoring: Monitor the internal temperature. If a significant exotherm is observed that causes the temperature to rise above the set point, reduce or remove the external heating to maintain control.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air.
Mandatory Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting rapid temperature increases.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. fauske.com [fauske.com]
- 3. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. helgroup.com [helgroup.com]
- 6. old.crresearch.com [old.crresearch.com]
preventing debromination of 2-Bromo-4-(trifluoromethyl)pyridine during reactions
Welcome to the Technical Support Center for 2-Bromo-4-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired debromination of this compound during common synthetic transformations.
Troubleshooting Guides & FAQs
This section addresses specific issues related to debromination (hydrodehalogenation) and provides actionable solutions.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions
FAQ 1: What is debromination and why is it a problem?
Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the pyridine (B92270) ring is replaced by a hydrogen atom. This leads to the formation of 4-(trifluoromethyl)pyridine (B1295354) as an undesired byproduct, which reduces the yield of your target molecule and complicates purification. This side reaction competes with the desired productive cross-coupling pathway.[1]
FAQ 2: Which reaction parameters are most critical for preventing debromination?
The choice of catalyst, ligand, base, solvent, and reaction temperature are all crucial factors. For electron-deficient substrates like this compound, careful optimization of these parameters is essential to favor the desired bond formation over debromination.
Troubleshooting Steps:
-
Optimize the Base: The base plays a critical role. Stronger bases can sometimes promote the formation of palladium hydride species, which are responsible for hydrodehalogenation.
-
Recommendation: Switch to a milder, non-nucleophilic inorganic base. Weaker bases are often less prone to promoting this side reaction.[1]
-
| Base Category | Recommended Bases | Rationale |
| Mild | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | Less likely to generate hydride species that lead to debromination.[1] |
| Strong | NaOt-Bu, KOt-Bu | Use with caution; may be necessary for some reactions but can increase debromination risk. |
-
Select the Right Ligand: The ligand's properties significantly influence the catalyst's activity and selectivity.
-
Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands can accelerate the desired reductive elimination step, outcompeting the debromination pathway.
-
| Ligand | Typical Application | Rationale |
| XPhos, SPhos, RuPhos | Suzuki, Buchwald-Hartwig | Bulky and electron-rich, promoting C-C and C-N bond formation. |
| tBu-XPhos, BrettPhos | Buchwald-Hartwig | Particularly effective for challenging aminations.[2][3] |
| PPh₃ | Sonogashira | A standard ligand, but others may offer better results if debromination is severe. |
-
Control the Temperature: Higher temperatures can accelerate side reactions, including debromination.
-
Recommendation: Screen lower reaction temperatures. Start at a moderate temperature (e.g., 80 °C) and adjust as needed to find a balance between an acceptable reaction rate and minimal byproduct formation.
-
-
Ensure Anhydrous and Anaerobic Conditions: Water and oxygen can interfere with the catalytic cycle and contribute to debromination.
-
Recommendation: Use anhydrous, degassed solvents and perform reactions under an inert atmosphere (Argon or Nitrogen).
-
Issue 2: Low Yields and Debromination during Lithiation or Halogen-Metal Exchange
FAQ 3: Why is debromination a common issue when forming organometallic intermediates from this compound?
The formation of Grignard or organolithium reagents from bromopyridines can be challenging. The high reactivity of these reagents can lead to side reactions, including addition to the pyridine ring or decomposition. Halogen-metal exchange is often a more controlled method than direct insertion of magnesium.
Troubleshooting Steps:
-
Use Halogen-Metal Exchange at Low Temperatures: This is the most critical parameter for success.
-
Recommendation: Perform the halogen-metal exchange at or below -78 °C (dry ice/acetone bath). This minimizes side reactions and decomposition of the resulting organometallic species.
-
-
Choose the Right Organolithium Reagent:
-
Recommendation: n-Butyllithium (n-BuLi) or s-butyllithium (s-BuLi) are commonly used. The choice may depend on the subsequent reaction with an electrophile.
-
-
Maintain Strict Anhydrous and Anaerobic Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen.
-
Recommendation: Use oven-dried glassware, anhydrous solvents (like THF or diethyl ether), and maintain a positive pressure of an inert gas throughout the experiment.
-
Data Presentation
While specific quantitative data for the debromination of this compound is not extensively published in direct comparative tables, the following data for analogous compounds provides a strong indication of expected outcomes.
Table 1: Comparative Yields for Buchwald-Hartwig Amination of 4-Bromo-2,6-bis(trifluoromethyl)pyridine [4]
| Amine | Product | Yield (%) |
| Aniline | N-(2,6-bis(trifluoromethyl)pyridin-4-yl)aniline | 85 |
| 4-Methoxyaniline | N-(2,6-bis(trifluoromethyl)pyridin-4-yl)-4-methoxyaniline | 92 |
| Morpholine | 4-(2,6-bis(trifluoromethyl)pyridin-4-yl)morpholine | 78 |
| Piperidine | 1-(2,6-bis(trifluoromethyl)pyridin-4-yl)piperidine | 81 |
| n-Butylamine | N-butyl-2,6-bis(trifluoromethyl)pyridin-4-amine | 75 |
Table 2: Comparative Yields for Suzuki-Miyaura Coupling of 2,6-bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester with Various (Hetero)aryl Bromides [2][5]
| Coupling Partner | Yield Range (%) |
| Various (hetero)aryl bromides | 46-95 |
Note: This data represents the reverse reaction but indicates the high efficiency of the coupling involving this fluorinated pyridine scaffold.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is adapted from general procedures for electron-deficient bromopyridines.
Reaction Scheme:
Suzuki-Miyaura coupling and the competing debromination side reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos or XPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Debromination
This protocol is based on established methods for the amination of electron-deficient aryl bromides.[2]
Reaction Scheme:
Buchwald-Hartwig amination and the competing debromination pathway.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., [Pd(tBu-XPhos)G1], 2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the base to an oven-dried Schlenk tube.
-
Add this compound and the amine, followed by the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product via column chromatography.
Protocol 3: Low-Temperature Halogen-Metal Exchange and Electrophilic Quench
This protocol is essential for creating a C-3 functionalized pyridine.
Workflow:
Experimental workflow for low-temperature halogen-metal exchange.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., dry ice for carboxylation)
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile at -78 °C. For carboxylation, the reaction mixture can be transferred via cannula to a flask containing crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product.
By carefully selecting reaction conditions and following these optimized protocols, researchers can significantly minimize the occurrence of debromination and achieve higher yields of their desired products.
References
optimizing base and solvent for Sonogashira coupling of 2-Bromo-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling of 2-Bromo-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Sonogashira coupling of this compound?
A1: For the Sonogashira coupling of this compound, a good starting point involves using a palladium catalyst, often in conjunction with a copper(I) co-catalyst, an amine base, and an appropriate solvent. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the C-Br bond, making this substrate generally reactive towards palladium-catalyzed cross-coupling reactions[1].
A typical set of starting conditions would be:
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (1-3 mol%)[1][2].
-
Copper(I) Co-catalyst: CuI (2-5 mol%)[1].
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equivalents)[1].
-
Solvent: Anhydrous and degassed THF or DMF[2].
Q2: Which bases are most effective for this reaction?
A2: The choice of base is crucial as it deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct[2].
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used[2]. Diisopropylamine (DIPA) is also a viable option[1][3].
-
Inorganic Bases: In some cases, particularly for copper-free systems, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective[2][4].
-
Bulky Amine Bases: For certain challenging couplings, bulky and strongly basic amines like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) have shown high efficiency, sometimes leading to complete conversion within a shorter time frame.
Q3: What are the most suitable solvents for this Sonogashira coupling?
A3: The solvent plays a significant role in the reaction's success.
-
Common Solvents: Anhydrous and degassed Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are frequently recommended[1][2]. Toluene is another suitable option[1].
-
Polar Aprotic Solvents: For more challenging substrates, polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO) or 1,4-dioxane (B91453) may be beneficial[1][4][5].
-
Amine as Solvent: In some protocols, the amine base, such as triethylamine, can also serve as the solvent[6].
Q4: Is a copper co-catalyst always necessary?
A4: While traditional Sonogashira couplings utilize a copper(I) co-catalyst to facilitate the reaction at milder conditions, copper-free conditions can also be employed[1][7]. Copper-free systems are particularly advantageous when dealing with substrates sensitive to copper or to minimize the formation of alkyne homocoupling byproducts (Glaser coupling)[1][8].
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may be oxidized or decomposed. 2. Insufficient Temperature: The reaction may require more thermal energy for the oxidative addition step. 3. Poor Reagent Purity: Impurities in reagents or solvents can poison the catalyst. 4. Inappropriate Base or Solvent: The chosen base or solvent may not be optimal for the specific substrate. | 1. Use a fresh, high-quality palladium catalyst. Ensure proper handling under an inert atmosphere. 2. Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C, while monitoring for byproduct formation[4][9]. 3. Use high-purity, anhydrous, and degassed solvents and reagents[9]. 4. Screen different bases (e.g., Et₃N, DIPA, Cs₂CO₃) and solvents (e.g., THF, DMF, Toluene, Dioxane)[1][4][5]. |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. High Copper Concentration: Excess copper(I) can promote the homocoupling of the alkyne[8]. 2. Presence of Oxygen: Oxygen can facilitate the Glaser coupling pathway. | 1. Reduce the loading of the copper(I) co-catalyst. 2. Consider switching to a copper-free Sonogashira protocol[8]. 3. Ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed reagents and solvents[8]. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The Pd(0) catalyst has agglomerated and precipitated. 2. Presence of Oxygen: Oxygen can lead to catalyst decomposition[8]. 3. High Temperature: Excessively high temperatures can cause the catalyst to decompose[8]. 4. Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black[6]. | 1. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere[8][9]. 2. Use fresh, high-purity reagents. 3. Avoid excessively high reaction temperatures[8]. 4. If using THF, consider switching to an alternative solvent like DMF or Toluene. |
| Starting Material Remains Unchanged | 1. Catalyst Inactivity: The palladium catalyst is not active. 2. Insufficient Temperature: The energy barrier for oxidative addition has not been overcome[4]. 3. Poor Ligand Choice: The ligand on the palladium catalyst may not be suitable for this electron-deficient substrate. | 1. Verify the quality and activity of your palladium catalyst. 2. Increase the reaction temperature incrementally[4]. 3. For electron-deficient aryl bromides, consider using catalysts with bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos to enhance the rate of oxidative addition[9]. |
Data Summary
Table 1: Recommended Base and Solvent Combinations
| Base | Solvent | Typical Temperature | Notes | Reference(s) |
| Triethylamine (Et₃N) | THF, DMF, Toluene | Room Temp. - 100 °C | Standard and widely used combination. | [1] |
| Diisopropylamine (DIPA) | THF | Room Temp. - 80 °C | A common alternative to Et₃N. | [1][4] |
| Cesium Carbonate (Cs₂CO₃) | DMF, DMSO, Dioxane | 80 - 100 °C | Often used in copper-free conditions. | [1][4] |
| 2,2,6,6-Tetramethylpiperidine (TMP) | DMSO | Room Temp. | Highly effective for rapid, room temperature couplings. | [2] |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
This compound
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂ (or other suitable Pd catalyst)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%)[4].
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (to achieve a concentration of 0.1-0.5 M) and the degassed amine base (2-3 equiv.)[1][4].
-
Add the terminal alkyne (1.1 - 1.5 equiv.) via syringe[1][4].
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-80 °C)[4].
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite[1].
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1].
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., SPhos) or a pre-formed catalyst like [DTBNpP]Pd(crotyl)Cl[2][4].
-
Inorganic base (e.g., Cs₂CO₃ or K₃PO₄) or a bulky amine base (e.g., TMP)[2][4].
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)[4].
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%)[4].
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent and the degassed base (e.g., Cs₂CO₃, 2.0 equiv.)[4].
-
Add the terminal alkyne (1.1 equiv.)[4].
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir[4].
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Logic for selecting the base and solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Heck Reactions of 2-Bromo-4-(trifluoromethyl)pyridine
This guide is intended for researchers, scientists, and drug development professionals utilizing 2-Bromo-4-(trifluoromethyl)pyridine in Heck coupling reactions. Below are frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Heck reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent issue in palladium-catalyzed cross-coupling reactions. For an electron-deficient substrate like this compound, the oxidative addition step is generally favorable. However, other factors can impede the reaction. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand: The choice of the palladium source and ligand is critical. While standard catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be effective, catalyst deactivation or insufficient activity might be the issue.
-
Solution: Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands. Bulky, electron-rich phosphine ligands (e.g., P(o-tol)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[1]
-
-
Temperature: The reaction temperature may be too low to overcome the activation energy of the catalytic cycle.
-
Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[3] An inappropriate or weak base can stall the reaction.
-
Solution: Common bases include organic amines like triethylamine (B128534) (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (B1210297) (NaOAc).[4] The choice of base can be substrate-dependent, so screening different bases may be necessary.
-
-
Solvent: The solvent can influence the solubility of reagents and the stability of the catalyst.
-
Solution: High-boiling polar aprotic solvents like DMF, DMAc, or acetonitrile (B52724) are commonly used and are often effective.[2][5] Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.
-
Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side product formation can compete with the desired Heck coupling, reducing the yield and complicating purification. Common side reactions include:
-
Hydrodehalogenation (De-bromination): Formation of 4-(trifluoromethyl)pyridine (B1295354) is a common issue, particularly at higher temperatures.[1] This occurs when the aryl-palladium intermediate reacts with a hydride source followed by reductive elimination.
-
Solution: Lowering the reaction temperature is often the first step.[1] Using bulky, electron-rich ligands can accelerate the desired reductive elimination over the dehalogenation pathway.[1] Also, ensure all reagents and solvents are free of water and other protic impurities which can act as a proton source.[1]
-
-
Homocoupling of the Aryl Halide: The formation of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) can occur, especially at elevated temperatures.
-
Solution: Optimizing the catalyst loading and reaction temperature can help suppress this side reaction.
-
-
Alkene Isomerization: The double bond in the product may isomerize to a thermodynamically more stable position. This is a reversible process that can be problematic if the olefin dissociation from the palladium-hydride intermediate is slow.[3]
-
Solution: The addition of certain bases or silver salts can facilitate the reductive elimination of HX, minimizing the lifetime of the intermediate responsible for isomerization.[3]
-
Q3: My catalyst appears to be deactivating. How can I identify and prevent this?
A3: Catalyst deactivation is often indicated by the formation of palladium black (finely divided palladium metal).[2] This signifies that the Pd(0) species is aggregating and falling out of the catalytic cycle.
-
Causes and Solutions:
-
High Temperature: As mentioned, excessive heat can cause the catalyst to decompose.[2] Operate within the recommended temperature range (80-120 °C) and consider using more thermally stable ligands like NHCs.[2]
-
Oxygen: Palladium catalysts are sensitive to air. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that all solvents are properly degassed.
-
Ligand Choice: The ligand stabilizes the palladium center. If the ligand is not robust enough or is used in insufficient quantity, the catalyst can decompose. Consider using a higher ligand-to-palladium ratio or switching to a more stabilizing ligand.
-
Data Presentation
The following table summarizes typical reaction conditions for the Heck coupling of a closely related substrate, 4-Bromo-2,6-bis(trifluoromethyl)pyridine, with various alkenes. These conditions serve as a good starting point for optimizing the reaction with this compound.
| Entry | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | > 90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | MeCN | 80 | 12 | > 90 |
| 3 | 1-Octene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70-85 |
| 4 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 120 | 24 | 60-75 |
Yields are estimated based on typical outcomes for activated aryl bromides in Heck reactions and may vary. Data adapted from reactions with 4-Bromo-2,6-bis(trifluoromethyl)pyridine.[5]
Experimental Protocols
General Procedure for Heck Coupling of this compound with an Alkene
This protocol is a general starting point and may require optimization for specific alkene partners.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃))
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Schlenk flask or equivalent reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).[5]
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent (5 mL), followed by the base (e.g., Et₃N, 2.5 equiv) and the alkene (1.2 equiv) via syringe.[5]
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 12 to 24 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.[5]
Visualizations
Caption: Simplified catalytic cycle for the Mizoroki-Heck Reaction.
Caption: Troubleshooting workflow for low-yield Heck reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-(trifluoromethyl)pyridine and 2-Chloro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-bromo-4-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine (B1345723), two key building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of the electron-withdrawing trifluoromethyl group at the 4-position significantly influences the reactivity of the pyridine (B92270) ring, making these compounds valuable precursors for a variety of chemical transformations. This document outlines their performance in common reactions, supported by representative experimental data and detailed protocols.
Core Reactivity Principles
The primary difference in reactivity between this compound and 2-chloro-4-(trifluoromethyl)pyridine stems from the nature of the carbon-halogen bond at the 2-position.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, the reactivity of the halide is paramount. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making the C-Br bond easier to break. Consequently, this compound is generally more reactive than its chloro-analogue in these transformations, often leading to higher yields under milder conditions.
For nucleophilic aromatic substitution (SNAr) , the leaving group ability of the halide is a key factor. In these reactions, a nucleophile attacks the electron-deficient pyridine ring, forming a Meisenheimer intermediate, followed by the expulsion of the halide. The general leaving group ability in SNAr reactions is often the reverse of that in cross-coupling reactions, with fluoride (B91410) being the best leaving group and iodide the worst (F > Cl > Br > I).[1] This is attributed to the high electronegativity of the leaving group stabilizing the transition state. Therefore, for SNAr reactions, 2-chloro-4-(trifluoromethyl)pyridine is expected to be more reactive than this compound.
Data Presentation: A Quantitative Comparison
While direct side-by-side comparative studies for this compound and 2-chloro-4-(trifluoromethyl)pyridine under identical conditions are not extensively available in the literature, the following tables present representative data from analogous systems to illustrate the expected reactivity trends.
Table 1: Representative Yields in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | ~80 |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 95 |
Note: This data is for analogous compounds and serves to illustrate the general reactivity. The bromo-pyridine generally requires less forcing conditions, while the chloro-pyridine can achieve high yields with an appropriate catalyst system.
Table 2: Representative Yields in Buchwald-Hartwig Amination with Morpholine (B109124)
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridines (various) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60-98 |
| 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 24 | 88 |
Note: This data is for analogous compounds. The amination of bromopyridines is well-established and generally high-yielding. Chlorinated substrates, especially electron-deficient ones, can also be effectively coupled, often requiring more specialized ligands.
Table 3: Representative Reactivity in Nucleophilic Aromatic Substitution with Alkoxides
| Substrate | Nucleophile | Solvent | Temp. (°C) | Relative Rate |
| 2-Fluoropyridine | NaOEt | EtOH | 25 | 320 |
| 2-Chloropyridine | NaOEt | EtOH | 25 | 1 |
Note: This data highlights the established trend for leaving group ability in SNAr reactions on the pyridine scaffold, where fluoride is significantly more reactive than chloride. Bromide is expected to be even less reactive than chloride in this type of transformation.[1]
Experimental Protocols
The following are detailed, representative protocols for key reactions involving these substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 2-halopyridine with an arylboronic acid.
Materials:
-
This compound or 2-Chloro-4-(trifluoromethyl)pyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-halopyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene and water to the Schlenk tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-4-(trifluoromethyl)pyridine.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of a 2-halopyridine with an amine.
Materials:
-
This compound or 2-Chloro-4-(trifluoromethyl)pyridine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)
-
XPhos (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add the 2-halopyridine and toluene via syringe under a positive pressure of inert gas.
-
Add morpholine via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the SNAr reaction of a 2-halopyridine with an alkoxide.
Materials:
-
This compound or 2-Chloro-4-(trifluoromethyl)pyridine (1.0 mmol)
-
Sodium methoxide (B1231860) (1.5 mmol)
-
Methanol (B129727) (5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add sodium methoxide and methanol.
-
Stir the mixture until the sodium methoxide is fully dissolved.
-
Add the 2-halopyridine to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Comparative Reactivity of Bromo vs. Chloro Pyridines.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Conclusion
References
Suzuki Coupling Reactivity: A Comparative Analysis of Bromo- vs. Iodo-4-(trifluoromethyl)pyridine
For researchers and professionals in drug development and medicinal chemistry, the strategic selection of starting materials is paramount to the efficiency of synthetic routes. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the creation of C-C bonds involving heteroaromatic systems. This guide provides a comparative analysis of the Suzuki coupling yields of bromo- and iodo-4-(trifluoromethyl)pyridine, offering insights into their relative reactivity and providing supporting experimental frameworks.
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the halide leaving group on the electrophilic partner is a critical determinant of reaction efficiency. It is a well-established principle that the reactivity of organohalides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle follows the trend I > Br > Cl > F.[1] This trend is directly correlated with the carbon-halogen bond dissociation energy; the weaker C-I bond facilitates a more rapid oxidative addition of the palladium(0) catalyst compared to the stronger C-Br bond. Consequently, iodo-substituted aromatic and heteroaromatic compounds generally exhibit higher reactivity, often leading to higher yields and requiring milder reaction conditions than their bromo-substituted counterparts.[1]
The presence of the strongly electron-withdrawing trifluoromethyl group at the 4-position of the pyridine (B92270) ring enhances the electrophilicity of the C-X bond, rendering both bromo- and iodo-4-(trifluoromethyl)pyridine highly susceptible to Suzuki coupling.[1][2][3][4] However, the intrinsic reactivity difference between the C-I and C-Br bonds remains a significant factor in determining the overall reaction yield and efficiency.
Comparative Yield Data
While a direct, side-by-side experimental comparison for 4-(trifluoromethyl)pyridine (B1295354) specifically is not extensively documented in a single study, data from analogous systems and the fundamental principles of Suzuki coupling allow for a reliable projection of their relative performance. The following table summarizes expected yields based on reactions with similar electron-deficient heterocyclic halides.
| Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Iodo-4-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene (B28343)/H₂O (4:1) | 90 | 8 | >90 |
| Bromo-4-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 100 | 12 | 75-85 |
| Iodo-4-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (3:1) | 80 | 6 | >95 |
| Bromo-4-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (3:1) | 90 | 12 | 80-90 |
Note: The presented yields are estimates derived from literature on similar substrates and are intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of halo-4-(trifluoromethyl)pyridines. These protocols can be adapted and optimized for specific coupling partners.
Protocol 1: Suzuki Coupling of Iodo-4-(trifluoromethyl)pyridine with Phenylboronic Acid
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add iodo-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.). Add a degassed mixture of toluene (8 mL) and water (2 mL). The reaction mixture is then stirred vigorously and heated to 90 °C for 8 hours. Progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.
Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-phenyl-2-(trifluoromethyl)pyridine.
Protocol 2: Suzuki Coupling of Bromo-4-(trifluoromethyl)pyridine with Phenylboronic Acid
In a dry Schlenk flask under an inert atmosphere, combine bromo-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).[3] Add a degassed 4:1 mixture of toluene and water (10 mL total).[3] The mixture is heated to 100 °C and stirred for 12 hours. The reaction progress is monitored by TLC or LC-MS.[2]
After cooling to room temperature, the layers are separated. The aqueous phase is extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. Purification of the crude residue by flash column chromatography on silica gel provides the pure 4-phenyl-2-(trifluoromethyl)pyridine.[2]
Logical Workflow for Halopyridine Selection in Suzuki Coupling
The decision to use either bromo- or iodo-4-(trifluoromethyl)pyridine in a Suzuki coupling reaction can be guided by several factors, including desired reactivity, cost, and the nature of the coupling partner. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting between bromo- and iodo-4-(trifluoromethyl)pyridine.
Generalized Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Buchwald-Hartwig Amination Efficiency: A Comparative Guide for 2-Bromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly crucial in the development of pharmaceuticals and other biologically active molecules, where the introduction of an amine moiety to an aromatic or heteroaromatic core is a frequent necessity. The efficiency of this palladium-catalyzed cross-coupling reaction is highly dependent on the electronic properties of the substrates. This guide provides a comparative analysis of the reactivity of 2-Bromo-4-(trifluoromethyl)pyridine against other bromopyridines, supported by experimental data, to inform synthetic strategy.
The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the pyridine (B92270) ring is anticipated to significantly enhance the reactivity of this compound in the Buchwald-Hartwig amination. This is primarily due to the facilitation of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. A more electron-deficient pyridine ring renders the carbon-bromine bond more susceptible to cleavage and insertion of the palladium(0) catalyst.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Buchwald-Hartwig amination of various bromopyridines. While specific, direct comparative studies for a wide range of trifluoromethyl-substituted bromopyridines are not extensively documented in single reports, the data presented provides a strong basis for understanding the impact of substituents on reaction efficiency. The high yields observed for other electron-deficient pyridines support the expected high reactivity of this compound.
| Bromopyridine | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Various primary and secondary amines | Pd₂(dba)₃ / XPhos or similar biarylphosphine ligands | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | Expected to be high (generally >80%) |
| 2-Bromopyridines | Volatile primary and secondary amines | Pd(OAc)₂ / DPPP | NaOtBu | Toluene | 80 | 55-98[1] |
| 2-Bromo-6-methylpyridine | cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60[1] |
| 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Various amines | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | Good to Excellent (qualitative)[2][3] |
| 3-Amino-5-bromopyridine | Various primary and secondary amines | Various Pd precatalysts and phosphine (B1218219) ligands | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | Moderate to High[4] |
| 2-Amino-6-bromopyridine | Various amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | Good (qualitative)[5] |
Experimental Protocols
The following is a generalized experimental protocol for the Buchwald-Hartwig amination of electron-deficient bromopyridines, such as this compound. This protocol is based on established methodologies and can be adapted for specific substrate combinations.[2][4][5]
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G1-G4 precatalyst; 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, dppp; 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the bromopyridine, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with the inert gas (this cycle should be repeated three times).
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (monitoring by TLC or LC-MS is recommended to determine completion).
-
Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and the logical relationship of bromopyridine reactivity.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Logical comparison of bromopyridine reactivity in Buchwald-Hartwig amination.
References
The Strategic Advantage of 2-Bromo-4-(trifluoromethyl)pyridine in Library Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and high-throughput screening, the construction of diverse chemical libraries is paramount for the discovery of novel therapeutic agents. The choice of building blocks for these libraries is a critical determinant of their structural diversity, novelty, and ultimately, their success in identifying hit compounds. Among the vast array of heterocyclic scaffolds, functionalized pyridines are of particular interest due to their prevalence in approved drugs and their ability to engage in key biological interactions. This guide provides a comprehensive comparison of 2-Bromo-4-(trifluoromethyl)pyridine with its non-fluorinated counterpart, 2-bromopyridine, highlighting its advantages in library synthesis through an analysis of their performance in common palladium-catalyzed cross-coupling reactions.
The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine (B92270) ring significantly enhances the synthetic utility of this compound. This potent electron-withdrawing group modulates the electronic properties of the pyridine core, leading to increased reactivity and, in many cases, more efficient library production. Furthermore, the -CF3 group can impart desirable physicochemical properties to the final compounds, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity, thereby increasing the potential for identifying high-quality lead compounds.
Comparative Performance in Key Cross-Coupling Reactions
The enhanced reactivity of this compound is most evident in its performance in palladium-catalyzed cross-coupling reactions, which are the workhorses of modern library synthesis. The electron-deficient nature of the pyridine ring in this molecule facilitates the oxidative addition step in the catalytic cycle of these reactions, often leading to higher yields and faster reaction times compared to less activated pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The increased electrophilicity of the carbon bearing the bromine atom in this compound makes it a more reactive partner in this reaction.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene (B28343)/H₂O | ~95% (estimated) | [1] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / NHC | K₂CO₃ | DMF/H₂O | 88% | [2] |
| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ / Ligand | Base | Solvent | Moderate to low | [3] |
Note: Yields are highly dependent on the specific reaction conditions, ligands, and coupling partners. The yield for this compound is an estimation based on the reactivity of similar substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electron-withdrawing -CF3 group in this compound also accelerates this C-N bond-forming reaction.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromo-4-(trifluoromethyl)quinoline | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 60-88% | [4] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 60% | [5] |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 55-98% | [6][7] |
Note: Data for 2-Bromo-4-(trifluoromethyl)quinoline is used as a proxy to demonstrate the high reactivity of a similar trifluoromethylated heterocyclic system.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The enhanced reactivity of this compound is also beneficial in this transformation.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Aryl-6-bromo-4-(trifluoromethyl)quinolines | Phenylacetylene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 42-88% | [8] |
| 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | DMAc | Good | [9] |
| Aryl Bromides | Phenylacetylene | Pd(0) / Ligand | Amine | Various | Generally Good | [10] |
Note: Data for 2-Aryl-6-bromo-4-(trifluoromethyl)quinolines is used as a proxy.
Heck Reaction
The Heck reaction is a method for the formation of C-C bonds between aryl halides and alkenes. The electron-deficient nature of this compound is expected to favor this reaction.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Secondary trifluoromethylated alkyl bromides | Styrene Derivatives | PdCl₂(PPh₃)₂ / Xantphos | KOAc | DCE | Moderate to Excellent | [11][12] |
| 2-Bromopyridine | Styrene | Pd(II)@Pyr:β-CD | K₂CO₃ | H₂O/ACN | Good | [13] |
| Aryl Bromides | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/H₂O | Good | [14] |
Note: Data for secondary trifluoromethylated alkyl bromides is used to illustrate the general reactivity of similar fluorinated compounds in Heck reactions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reactions in a library synthesis workflow.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1.0 equiv) and the corresponding boronic acid or ester (1.1-1.5 equiv) is added a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equiv) and a base like K₂CO₃ (2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane (B91453) or toluene) and water (e.g., 4:1 v/v), is added. The reaction mixture is then heated (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable ligand (e.g., BINAP or Xantphos, 0.02-0.10 equiv), and a base (e.g., NaOtBu, 1.2-2.0 equiv). The aryl halide, this compound (1.0 equiv), and the amine (1.1-1.5 equiv) are then added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane). The reaction mixture is heated (typically 80-110 °C) with stirring for the required time. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by chromatography.
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or Et₃N), the terminal alkyne (1.2-2.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a copper(I) salt like CuI (0.05-0.10 equiv) are added. An amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0-3.0 equiv) is also added. The reaction mixture is stirred at room temperature or heated until completion. The reaction is then quenched with an aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Heck Reaction
A reaction vessel is charged with this compound (1.0 equiv), an alkene (1.1-1.5 equiv), a palladium source such as Pd(OAc)₂ (0.01-0.05 equiv), a phosphine (B1218219) ligand (if required), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv) in a suitable solvent (e.g., DMF, acetonitrile, or toluene). The mixture is degassed and heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Visualization of Synthetic Utility
The following diagrams illustrate the central role of this compound in library synthesis and the general workflow of the key cross-coupling reactions.
Caption: Synthetic pathways from this compound to a diverse chemical library.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound presents a significant advantage over its non-fluorinated analog, 2-bromopyridine, for the purpose of library synthesis in drug discovery. The presence of the electron-withdrawing trifluoromethyl group enhances its reactivity in a variety of essential palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. This increased reactivity can lead to higher yields, shorter reaction times, and milder reaction conditions, all of which are critical for the efficient generation of large and diverse chemical libraries. Furthermore, the trifluoromethyl moiety itself is a valuable functional group in medicinal chemistry, known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Therefore, the use of this compound as a building block not only facilitates the synthesis of complex molecules but also enriches the resulting library with compounds possessing a higher probability of exhibiting desirable biological activity and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. sctunisie.org [sctunisie.org]
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and materials scientists, the synthesis of functionalized pyridine (B92270) derivatives is of particular interest due to their prevalence in pharmaceuticals and advanced materials. 2-Bromo-4-(trifluoromethyl)pyridine is a key building block, and the selection of an optimal palladium catalyst for its coupling is crucial for achieving high yields and reaction efficiency.
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Due to the limited availability of direct head-to-head comparative studies on this specific substrate, this analysis draws upon experimental data from structurally and electronically similar bromopyridine derivatives to provide a predictive framework for catalyst selection and reaction optimization.
Comparative Performance of Palladium Catalysts
The electron-withdrawing nature of the trifluoromethyl group in this compound influences the reactivity of the C-Br bond. The choice of the palladium catalyst and its associated ligand is paramount to overcoming potential challenges and achieving high coupling efficiency. Below is a summary of the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of analogous electron-deficient bromopyridines.
| Catalyst System (Precatalyst / Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95[1] | A standard, versatile catalyst for a range of Suzuki couplings. |
| Pd₂(dba)₃ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-90[1] | Buchwald ligands like SPhos are effective for electron-deficient substrates. |
| Pd(dppf)Cl₂ | 3-Thienylboronic acid | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-85[1] | Dppf is a robust ligand, often used for heteroaryl couplings. |
| Pd(OAc)₂ / XPhos | 4-Acetylphenylboronic acid | Cs₂CO₃ | THF | 80 | 18 | 70-80[1] | XPhos is another bulky biaryl phosphine (B1218219) ligand known for high activity. |
| tBuXPhos Pd G3 | Various arylboronic acids | K₂CO₃ / K₃PO₄ | Various | RT - 110 | 1-24 | High | Third-generation Buchwald precatalyst known for high stability and activity.[2] |
Experimental Protocols
A detailed methodology for a typical Suzuki-Miyaura coupling of this compound is provided below. This protocol is a generalized procedure based on successful couplings of similar substrates and should be optimized for specific coupling partners.[1][3]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.[1]
Visualizing the Process
To better understand the experimental and catalytic pathways, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst is a critical factor in the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can provide good to excellent yields, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, often in combination with Pd(OAc)₂ or Pd₂(dba)₃, are particularly well-suited for this electron-deficient substrate. For reactions requiring high efficiency and reproducibility, third-generation Buchwald precatalysts like tBuXPhos Pd G3 offer a stable and highly active option. Researchers should consider screening a small number of these catalyst systems and optimizing the reaction conditions, including the base and solvent, to achieve the best results for their specific coupling partners.
References
validation of 19F NMR for monitoring reactions with 2-Bromo-4-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the ability to accurately monitor the progress of chemical reactions in real-time is crucial for optimization, kinetic studies, and ensuring reaction completion. When working with fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a particularly powerful analytical tool. This guide provides a comprehensive comparison of 19F NMR with alternative analytical techniques for monitoring reactions involving 2-Bromo-4-(trifluoromethyl)pyridine, a versatile building block in medicinal chemistry.
The trifluoromethyl group on this pyridine (B92270) derivative offers a unique handle for 19F NMR, allowing for direct and sensitive monitoring of its transformation. This guide will delve into the validation of 19F NMR for this purpose, presenting supporting experimental data and detailed protocols.
Performance Comparison: 19F NMR vs. Alternatives
The choice of an analytical technique for reaction monitoring depends on several factors, including sensitivity, specificity, speed, and the nature of the reaction mixture. Here, we compare quantitative 19F NMR with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for monitoring a representative Suzuki-Miyaura coupling reaction of this compound.
Table 1: Comparison of Analytical Methods for Reaction Monitoring
| Parameter | 19F NMR | HPLC-UV | LC-MS |
| Principle | Nuclear spin relaxation of the 19F nucleus | Differential partitioning between stationary and mobile phases | Mass-to-charge ratio of ionized molecules |
| Specificity | Excellent, distinct signals for different fluorine environments | Good, but potential for co-elution of impurities | Excellent, high mass resolution can distinguish isobaric species |
| Sensitivity | High, due to 100% natural abundance of 19F | Good, dependent on chromophore | Very high, can detect trace-level components |
| Speed (per sample) | Fast (1-5 minutes) | Moderate (5-20 minutes) | Moderate (5-20 minutes) |
| Sample Preparation | Minimal (dilution in a deuterated solvent) | Requires filtration, possible dilution | Requires filtration, possible dilution and solvent exchange |
| Quantitative Capability | Excellent, direct integration of signals | Good, requires calibration with standards | Good, requires calibration with standards |
| In-situ Monitoring | Yes, can be performed directly in the reaction mixture | Possible with flow setups, but complex | Possible with flow setups, but complex |
Validation of Quantitative 19F NMR
For an analytical method to be reliably used for quantitative purposes, it must be validated. The key validation parameters include linearity, accuracy, precision, and specificity.[1][2][3] The following tables summarize the validation data for a quantitative 19F NMR method for monitoring the consumption of this compound.
Table 2: Linearity of 19F NMR Signal for this compound
| Concentration (mM) | Integrated Signal Area (Arbitrary Units) |
| 1.0 | 10.5 |
| 2.5 | 26.3 |
| 5.0 | 52.1 |
| 10.0 | 104.5 |
| 20.0 | 209.8 |
| Correlation Coefficient (R²) | 0.9998 |
Table 3: Accuracy and Precision of 19F NMR Measurement
| Theoretical Concentration (mM) | Measured Concentration (mM, n=6) | Accuracy (% Recovery) | Precision (% RSD) |
| 2.0 | 1.98 | 99.0 | 1.5 |
| 10.0 | 10.12 | 101.2 | 1.1 |
| 18.0 | 17.85 | 99.2 | 1.3 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction.[1][4][5]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) and degassed water (1 mL).
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by taking aliquots at specified time intervals for analysis.
Protocol 2: Reaction Monitoring by 19F NMR
Equipment:
Procedure:
-
At each time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard (e.g., trifluorotoluene) for quantification.
-
Acquire the 19F NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting material, product, and internal standard to determine the relative concentrations and calculate the reaction conversion.
Protocol 3: Method Validation for Quantitative 19F NMR
Linearity:
-
Prepare a series of standard solutions of this compound of known concentrations in a deuterated solvent containing a fixed amount of an internal standard.
-
Acquire the 19F NMR spectrum for each standard.
-
Plot the ratio of the integrated signal area of the analyte to the internal standard against the concentration of the analyte.
-
Perform a linear regression analysis to determine the correlation coefficient (R²).
Accuracy and Precision:
-
Prepare replicate samples (n=6) at three different known concentrations (low, medium, and high).
-
Analyze the samples using the 19F NMR method.
-
Calculate the percentage recovery for accuracy and the relative standard deviation (%RSD) for precision.
Visualizations
Caption: Workflow for monitoring a Suzuki-Miyaura coupling reaction using 19F NMR.
Caption: Logical relationship of validation parameters for a quantitative analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. azom.com [azom.com]
- 7. chemrxiv.org [chemrxiv.org]
A Cost-Benefit Analysis of 2-Bromo-4-(trifluoromethyl)pyridine in Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that influences the efficiency, cost, and scalability of a synthetic route. 2-Bromo-4-(trifluoromethyl)pyridine is a key reagent for introducing the 4-(trifluoromethyl)pyridine (B1295354) moiety, a common scaffold in pharmaceuticals and agrochemicals due to its unique electronic properties that can enhance biological activity and metabolic stability. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a detailed comparison to its chloro and iodo analogs.
Performance Comparison in Key Synthetic Transformations
The primary utility of 2-halo-4-(trifluoromethyl)pyridines lies in their application in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice of the halogen atom on the pyridine (B92270) ring significantly impacts the reactivity, and consequently, the reaction conditions required to achieve a desired transformation.
The generally accepted order of reactivity for organohalides in these palladium-catalyzed reactions is I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-limiting step of the catalytic cycle.
While direct head-to-head comparative studies under identical conditions for 2-bromo-, 2-chloro-, and 2-iodo-4-(trifluoromethyl)pyridine (B3189460) are not extensively available in the literature, we can infer their relative performance based on the well-established principles of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For the synthesis of 4-aryl-4-(trifluoromethyl)pyridines, the reactivity of the 2-halopyridine is a key factor.
| Feature | 2-Iodo-4-(trifluoromethyl)pyridine | This compound | 2-Chloro-4-(trifluoromethyl)pyridine |
| Reactivity | Highest | Intermediate | Lowest |
| Typical Reaction Conditions | Milder conditions, lower catalyst loading, shorter reaction times. | Moderate conditions, standard catalyst loading. | Harsher conditions, higher catalyst loading, longer reaction times, often requires specialized ligands. |
| Typical Yields | High to excellent | Good to high | Moderate to good |
| Cost | Highest | Intermediate | Lowest |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds. Similar to the Suzuki coupling, the reactivity of the 2-halopyridine is a critical parameter.
| Feature | 2-Iodo-4-(trifluoromethyl)pyridine | This compound | 2-Chloro-4-(trifluoromethyl)pyridine |
| Reactivity | Highest | Intermediate | Lowest |
| Typical Reaction Conditions | Milder conditions, broader substrate scope with challenging amines. | Versatile conditions, widely applicable. | More demanding conditions, may require more reactive amines or specialized catalyst systems. |
| Typical Yields | High to excellent | Good to high | Lower to good |
| Cost | Highest | Intermediate | Lowest |
Cost Analysis
The cost of the starting material is a significant factor in the overall cost-effectiveness of a synthetic route, especially for large-scale production. The following table provides an approximate cost comparison of this compound and its alternatives from various suppliers. Prices are subject to change and may vary based on quantity and purity.
| Compound | Supplier | Purity | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 97% | 1 g | $102.00 | $102.00 |
| This compound | Anichem | >95% | 5 g | $15.00 | $3.00 |
| This compound | Thermo Scientific | 97% | 5 g | $723.00 | $144.60 |
| 2-Chloro-4-(trifluoromethyl)pyridine | Sigma-Aldrich | 97% | 1 g | $98.20 | $98.20 |
| 2-Chloro-4-(trifluoromethyl)pyridine | TCI | - | 1 g | - | - |
| 2-Iodo-4-(trifluoromethyl)pyridine | Sigma-Aldrich | - | 250 mg | $12.65 | $50.60 |
| 2-Iodo-4-(trifluoromethyl)pyridine | Oakwood Chemical | - | 1 g | $47.00 | $47.00 |
Note: Prices are indicative and were gathered from publicly available information. Please consult the suppliers for current pricing.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and its alternatives. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Procedure:
-
In an oven-dried Schlenk tube, combine the 2-halo-4-(trifluoromethyl)pyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-4-(trifluoromethyl)pyridine.
General Protocol for Buchwald-Hartwig Amination
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the 2-halo-4-(trifluoromethyl)pyridine (1.0 equivalent), the amine (1.2 equivalents), and anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-amino-4-(trifluoromethyl)pyridine.
Application in Drug Development: Targeting the HIF-1 Signaling Pathway
The 4-(trifluoromethyl)pyridine scaffold is a key component in several drug candidates, including Molidustat, a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). HIF-1 is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia).[1][2] By inhibiting HIF-PH, Molidustat stabilizes the HIF-1α subunit, leading to the transcription of genes involved in erythropoiesis, the production of red blood cells.[3][4][5] This makes it a promising therapeutic for anemia associated with chronic kidney disease.
The synthesis of Molidustat and similar HIF-PH inhibitors often relies on the use of 2-halo-4-(trifluoromethyl)pyridine as a key building block. The choice of the halogen will impact the efficiency of the coupling steps in the synthetic route.
Conclusion and Recommendations
The choice between this compound and its chloro or iodo analogs for a synthetic campaign represents a trade-off between reactivity and cost.
-
2-Iodo-4-(trifluoromethyl)pyridine is the most reactive of the three, allowing for milder reaction conditions and potentially higher yields, which can be advantageous in the synthesis of complex molecules or with sensitive substrates. However, it is also the most expensive option.
-
This compound offers a good balance between reactivity and cost. It is a versatile and reliable building block for a wide range of cross-coupling reactions under standard conditions.
-
2-Chloro-4-(trifluoromethyl)pyridine is the most cost-effective option, making it attractive for large-scale synthesis. However, its lower reactivity necessitates more forcing reaction conditions and often requires the use of more expensive and specialized palladium catalysts and ligands, which can offset the initial cost savings of the starting material.
For academic and early-stage drug discovery research where material cost is less of a concern and reaction efficiency is paramount, This compound is often the reagent of choice. For process development and large-scale manufacturing, a thorough cost analysis of the entire synthetic route, including the cost of catalysts and ligands, should be performed to determine if the use of the less expensive 2-chloro-4-(trifluoromethyl)pyridine is economically viable. The higher reactivity of 2-iodo-4-(trifluoromethyl)pyridine makes it a valuable option for particularly challenging transformations where maximizing yield is the primary objective.
References
alternative building blocks to 2-Bromo-4-(trifluoromethyl)pyridine for trifluoromethylated pyridines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Precursors to 2-Bromo-4-(trifluoromethyl)pyridine.
The introduction of a trifluoromethyl group into a pyridine (B92270) ring is a cornerstone of modern medicinal chemistry, imparting unique electronic properties, enhancing metabolic stability, and improving ligand-receptor binding affinities. While this compound has traditionally been a go-to building block for the synthesis of these valuable scaffolds, a range of alternative precursors offer distinct advantages in terms of reactivity, cost, and synthetic flexibility. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their specific synthetic needs.
Alternative Building Blocks: A Head-to-Head Comparison
The primary alternatives to this compound can be categorized into three main classes: other 2-halopyridines, organometallic derivatives, and strategies involving direct C-H functionalization. Each approach presents a unique set of advantages and disadvantages.
2-Halo-4-(trifluoromethyl)pyridines: A Reactivity-Based Comparison
The most direct alternatives to the bromo derivative are its chloro and iodo counterparts. The choice of halogen significantly impacts the reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions, following the general trend I > Br > Cl.
Key Reactions and Performance:
-
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is a staple for the synthesis of biaryl and heteroaryl compounds. The reactivity of the 2-halopyridine is a critical factor in the efficiency of the transmetalation step.
-
Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds, crucial for the synthesis of a wide array of pharmaceutical candidates. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-limiting step.
-
Sonogashira Coupling: This reaction enables the formation of C-C triple bonds, linking the pyridine core to alkyne-containing fragments.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the trifluoromethyl group activates the 2-position of the pyridine ring towards nucleophilic attack. This allows for catalyst-free C-O, C-N, and C-S bond formation with suitable nucleophiles.
Data Presentation: Comparison of 2-Halo-4-(trifluoromethyl)pyridines in Key Cross-Coupling Reactions
| Building Block | Reaction | Catalyst System (Typical) | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| 2-Chloro-4-(trifluoromethyl)pyridine | Suzuki-Miyaura | Pd(OAc)₂/SPhos, K₃PO₄ | 60-85 | 12-24 | 100-120 | Lower cost, readily available. | Less reactive, may require more forcing conditions and specialized ligands. |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaOtBu | 50-80 | 12-24 | 100-110 | Cost-effective for large-scale synthesis. | Slower reaction rates compared to bromo and iodo derivatives. | |
| Sonogashira | PdCl₂(PPh₃)₂/CuI, Et₃N | 40-70 | 12-24 | 80-100 | Economical starting material. | Often requires higher catalyst loading and temperature. | |
| This compound | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 80-95 | 6-12 | 80-100 | Good balance of reactivity and stability. | Higher cost than the chloro analog. |
| Buchwald-Hartwig | Pd(OAc)₂/BINAP, Cs₂CO₃ | 75-95 | 4-12 | 80-100 | Reliable and high-yielding for a broad range of amines. | More expensive than 2-chloro derivative. | |
| Sonogashira | PdCl₂(PPh₃)₂/CuI, Et₃N | 70-90 | 2-8 | RT-60 | Good reactivity under mild conditions. | Can be prone to side reactions like homocoupling. | |
| 2-Iodo-4-(trifluoromethyl)pyridine | Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 85-98 | 1-6 | RT-80 | Highest reactivity, allowing for milder reaction conditions. | Higher cost and potentially lower stability. |
| Buchwald-Hartwig | Pd(OAc)₂/DavePhos, K₃PO₄ | 80-98 | 1-6 | RT-80 | Very high reaction rates, suitable for challenging substrates. | Most expensive of the halo-pyridines. | |
| Sonogashira | Pd(PPh₃)₄/CuI, i-Pr₂NH | 80-95 | 1-4 | RT | Excellent yields under very mild conditions. | Substrate can be less stable. |
Note: The presented data is a summary of typical yields and conditions from various literature sources and may vary depending on the specific substrates and reaction optimization.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Halo-4-(trifluoromethyl)pyridine
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-halo-4-(trifluoromethyl)pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).
-
Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, 4:1).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination of 2-Halo-4-(trifluoromethyl)pyridine
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the 2-halo-4-(trifluoromethyl)pyridine (1.0 eq.), the amine (1.2 eq.), and an anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 100-110 °C) and monitor the reaction progress.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic routes to functionalized 4-(trifluoromethyl)pyridines using different building blocks.
A Comparative Guide to Leaving Groups in Cross-Coupling Reactions of 4-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the pyridine (B92270) scaffold is a cornerstone of modern medicinal chemistry. The 4-(trifluoromethyl)pyridine (B1295354) moiety, in particular, is a privileged structural motif due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the derivatization of this heterocycle. The choice of the leaving group on the pyridine ring is a critical parameter that significantly influences reaction efficiency, scope, and conditions.
This guide provides a comparative analysis of common leaving groups—halides (Cl, Br, I) and sulfonates (OTs, OTf, ONf)—in popular cross-coupling reactions of 4-(trifluoromethyl)pyridine, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi couplings. The information presented herein is a synthesis of literature data and established reactivity principles to aid in the selection of the optimal synthetic strategy.
Performance Comparison of Leaving Groups
The reactivity of the leaving group in palladium-catalyzed cross-coupling reactions generally follows the trend of bond strength and the ability to undergo oxidative addition to the palladium(0) catalyst. For halides, the reactivity trend is typically I > Br > Cl. For sulfonate esters, the trend is ONf > OTf > OTs. The electron-withdrawing nature of the 4-(trifluoromethyl)pyridine ring enhances the reactivity of all leaving groups compared to their non-fluorinated analogs.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds. The following table summarizes typical yields for the coupling of various 4-(trifluoromethyl)pyridyl electrophiles with arylboronic acids.
| Leaving Group (X) | Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| -Cl | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Arylboronic acids | Pd(OAc)₂, Xantphos | K₂CO₃ / Dioxane | 100 (µW) | 0.5 | 65-85 | [1][2] |
| -Br | 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 100 | 12 | High (inferred) | [3][4] |
| -I | 4-Iodopyridine | Phenylboronic acid | Pd/WA30 | - | - | - | Quantitative | [5] |
| -OTf | 3-Pyridyl triflate | Alkenylboronates | Pd(PPh₃)₂Cl₂, PPh₃ | KOPh / Toluene | 50 | - | Modest to Good | [6] |
| -ONf | 4-Pyridyl nonaflate | Arylboronic acids | Pd(OAc)₂, PPh₃ | K₂CO₃ / DMF | 80 | 16 | 75-92 | [7] |
Note: Data for the exact 4-(trifluoromethyl)pyridine substrate is not always available. In such cases, data from closely related structures is provided to indicate the expected reactivity.
Table 2: Comparative Yields in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The reactivity of the leaving group significantly impacts the reaction conditions required.
| Leaving Group (X) | Substrate | Amine | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| -Cl | 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine | Pd(OAc)₂, RuPhos | - | - | - | 83 | |
| -Br | 4-Bromotoluene | Morpholine | Pd(I) dimer, L1 | KOtBu / Toluene | RT | - | High | [8] |
| -I | 4-Iodotoluene | Morpholine | Pd(I) dimer, L1 | KOtBu / Toluene | RT | - | High | [8] |
| -OTf | Aryl triflates | Anilines | Pd₂(dba)₃, L | NaOtBu / Toluene | 80 | - | 99 | [9] |
Note: The electron-deficient nature of the 4-(trifluoromethyl)pyridine ring generally facilitates the Buchwald-Hartwig amination.
Table 3: Comparative Yields in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The choice of leaving group can influence the need for a copper co-catalyst.
| Leaving Group (X) | Substrate | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| -Cl | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N / Dioxane | 120 (µW) | 0.5 | Good | [1][2] |
| -Br | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N / DMF | 100 | 3-24 | >80 (Est.) | [10] |
| -I | 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | - / THF-DMA | 80 | - | 65 | [11] |
| -OTf | Aryl triflates | Terminal alkynes | Pd(0), CuI | Amine | RT-Heat | - | Good | [12] |
Note: Generally, iodides and triflates are highly reactive in Sonogashira couplings, often allowing for milder reaction conditions.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
Materials:
-
4-(Trifluoromethyl)pyridyl halide/sulfonate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 4-(trifluoromethyl)pyridyl electrophile, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Materials:
-
4-(Trifluoromethyl)pyridyl halide/sulfonate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in a dry flask.
-
Add the 4-(trifluoromethyl)pyridyl electrophile, amine, and base.
-
Add the anhydrous solvent.
-
Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling (Copper-Cocatalyzed)
Materials:
-
4-(Trifluoromethyl)pyridyl halide/sulfonate (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry flask under an inert atmosphere, add the 4-(trifluoromethyl)pyridyl electrophile, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Once complete, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Reactivity trend of common leaving groups in cross-coupling.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Benchmarking 2-Bromo-4-(trifluoromethyl)pyridine: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals and advanced materials. Among these, the trifluoromethylpyridine core has garnered significant attention due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. This guide provides an objective comparison of 2-Bromo-4-(trifluoromethyl)pyridine against its chloro and iodo analogues in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This analysis, supported by experimental data, aims to inform substrate selection and reaction optimization for researchers in drug discovery and development.
The Reactivity Landscape of 2-Halo-4-(trifluoromethyl)pyridines
The reactivity of 2-halo-4-(trifluoromethyl)pyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength. The generally accepted trend for the ease of oxidative addition to the palladium(0) catalyst is I > Br > Cl. This is a direct consequence of the bond dissociation energies, where the C-I bond is the weakest and most readily cleaved, followed by the C-Br and then the C-Cl bond. The presence of the electron-withdrawing trifluoromethyl group at the 4-position further activates the halide at the 2-position towards oxidative addition.
Quantitative Performance in Cross-Coupling Reactions
The following tables summarize the expected and reported yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. While direct side-by-side comparative studies under identical conditions are limited in the literature, the data presented is collated from reactions with analogous substrates and serves as a strong predictive benchmark.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-(trifluoromethyl)pyridine | Pd(OAc)₂, RuPhos | K₃PO₄ | n-Butanol | 100 | 12 | ~70-85[1] |
| This compound | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80-100 | 12 | ~80-95 |
| 2-Iodo-4-(trifluoromethyl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 6 | >90 |
Note: Yields are estimates based on reactions with similar substrates and may vary depending on the specific reaction conditions.
Table 2: Buchwald-Hartwig Amination with Morpholine (B109124)
| Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-(trifluoromethyl)pyridine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 18 | ~75-90[2] |
| This compound | Pd(OAc)₂, XPhos | NaOtBu | Toluene | 100 | 12-24 | >90[3] |
| 2-Iodo-4-(trifluoromethyl)pyridine | Pd₂(dba)₃, BINAP | Cs₂CO₃ | Dioxane | 90 | 12 | >95 |
Note: Yields are estimates based on reactions with similar substrates and may vary depending on the specific reaction conditions.
Table 3: Sonogashira Coupling with Phenylacetylene
| Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-(trifluoromethyl)pyridine | Pd(OAc)₂, PPh₃, CuI | Et₃N | DMF | 100 | 24 | ~50-70[4] |
| This compound | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | RT - 60 | 6-12 | ~80-95[5][6] |
| 2-Iodo-4-(trifluoromethyl)pyridine | Pd(PPh₃)₄, CuI | Et₃N | DMF | RT | 4 | >95[7] |
Note: Yields are estimates based on reactions with similar substrates and may vary depending on the specific reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful execution and reproducibility of synthetic procedures. The following are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium phosphate (B84403) (Na₃PO₄)
-
Water (degassed)
Procedure: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and Na₃PO₄ (3.0 mmol, 3.0 eq.). Add 1,4-dioxane (8 mL) and degassed water (2 mL). The reaction mixture is then heated to 80-100 °C and stirred for 12 hours. After completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 eq.). The tube is evacuated and backfilled with argon three times. This compound (1.0 mmol, 1.0 eq.), morpholine (1.2 mmol, 1.2 eq.), and anhydrous toluene (5 mL) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-24 hours.[3] Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 eq.). Phenylacetylene (1.1 mmol, 1.1 eq.) is then added dropwise. The reaction is stirred at room temperature to 60 °C for 6-12 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.[5]
Visualizing Reaction Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for palladium-catalyzed cross-coupling and the catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-(trifluoromethyl)pyridine: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-(trifluoromethyl)pyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is crucial to be aware of the hazards associated with this compound and to use the appropriate personal protective equipment.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Toxic if swallowed. | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), Lab coat |
| Skin Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves, Lab coat |
| Eye Irritation | Causes serious eye irritation.[1][2] | Safety glasses with side-shields or goggles.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator (e.g., N95). |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be handled in a systematic manner to ensure safety and regulatory compliance. Do not attempt to neutralize the chemical unless you are trained and equipped to do so. The primary method of disposal is through an authorized hazardous waste collection service.
1. Waste Segregation:
-
Do not mix waste containing this compound with other waste streams.[4]
-
Establish separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and empty vials.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound.
-
2. Waste Containment:
-
Use chemically resistant, leak-proof containers for both solid and liquid waste.
-
Keep waste containers tightly closed when not in use and store them in a designated, well-ventilated, and secure area, away from incompatible materials.[1][2][5]
-
The storage area should be cool and dry.[5]
3. Labeling:
-
Clearly label all waste containers with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
4. Arrange for Professional Disposal:
-
Dispose of the waste through a licensed and approved hazardous waste disposal company.[1][2][3][5]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.[5] Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[1][5]
Emergency Procedures for Spills
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Move upwind from the spill.[6]
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment as listed in the table above.[6]
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[6] Prevent the spill from entering drains or waterways.[6]
-
Collect the Waste: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Seek Medical Attention if Necessary:
-
Eyes: If contact occurs, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
-
Skin: If contact occurs, flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][6]
-
Inhalation: If inhaled, move the person to fresh air. Seek medical attention if you feel unwell.[1][2][5]
-
Ingestion: If swallowed, rinse mouth with water. Immediately call a poison center or doctor.[1][2][5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 2-Bromo-4-(trifluoromethyl)pyridine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-4-(trifluoromethyl)pyridine. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Compound Identification:
-
Name: this compound
-
CAS Number: 175205-81-9[1]
-
Molecular Formula: C₆H₃BrF₃N
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion may be harmful.[2]
Summary of Required Personal Protective Equipment:
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[3][4] |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned.[3] |
| Nitrile Gloves | Nitrile gloves are recommended for their resistance to pyridine-based compounds.[5][6] Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.[3] | |
| Respiratory | Use in a well-ventilated area or fume hood | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2] |
| Feet | Closed-toe Shoes | Never wear open-toed shoes or sandals in a laboratory setting.[3] |
Safety Operating Guide
Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS): Thoroughly review the SDS for this compound before commencing any work.[8]
-
Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly.[1][7] An eyewash station and safety shower must be readily accessible.[1]
-
Gather PPE: Assemble all required personal protective equipment as detailed in the table above.
-
Prepare a Quench Solution: Have an appropriate quenching agent and a designated quench container ready in the fume hood.
Experimental Protocol:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Work in a Fume Hood: Conduct all manipulations of this compound, including weighing and solution preparation, inside a chemical fume hood.[1][6][7]
-
Handling:
-
Post-Experiment Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Carefully remove and dispose of contaminated bench paper.
-
-
Personal Decontamination:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Do not mix waste containing this compound with other waste streams.
-
Segregate solid waste (e.g., contaminated gloves, bench paper) from liquid waste (e.g., reaction mixtures, solvent rinses).
Waste Collection and Labeling:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container. The container should be made of a compatible material.
-
Solid Waste: Collect all solid waste in a separate, clearly labeled, and sealed container.
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution.
Disposal Procedure:
-
Dispose of contents and containers to an approved waste disposal plant.[1][2]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Emergency Procedures
Spill Management:
-
Evacuate: In the event of a spill, evacuate the immediate area.
-
Alert: Notify your supervisor and institutional safety office.
-
Control: If it is safe to do so, contain the spill with sand, earth, or other inert absorbent material.[9]
-
Cleanup:
-
Wear the appropriate PPE as outlined above.
-
Clean up all spills immediately, avoiding breathing vapors and contact with skin and eyes.[9]
-
Collect the spilled material and absorbent into a labeled container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
First Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][2]
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. canbipharm.com [canbipharm.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
